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In vitro metabolic stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Introduction: Navigating Metabolic Fate in Early Drug Discovery In the landscape of modern drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Introduction: Navigating Metabolic Fate in Early Drug Discovery

In the landscape of modern drug development, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkpoint but a foundational pillar of a successful program. Among these, metabolic stability is a critical parameter, dictating a compound's half-life, potential for drug-drug interactions (DDIs), and overall systemic exposure.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a unique small molecule: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

This compound presents a fascinating case study due to its distinct structural motifs: a primary amine, a tertiary alcohol, and, most notably, a cyclopropylamine group. The cyclopropylamine moiety is a well-known structural alert in medicinal chemistry. While often incorporated to enhance potency or modulate physicochemical properties, it is also a prototypical mechanism-based inactivator of cytochrome P450 (CYP) enzymes.[2] Its metabolism can proceed through pathways that generate reactive intermediates, posing potential safety risks.[3]

Therefore, this guide moves beyond standard protocols to address the specific challenges this structure presents. We will dissect the experimental choices, from selecting the appropriate biological system to designing studies that can uncover potentially hazardous metabolic pathways, ensuring a robust and scientifically sound evaluation.

Part 1: Foundational Concepts & Strategic Selection of In Vitro Systems

The primary goal of an in vitro metabolic stability assay is to determine the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[4] The choice of the in vitro system is the first and most critical decision, as each system offers a different level of biological complexity.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs).[1][5] They are cost-effective and suitable for high-throughput screening, making them an excellent starting point for assessing susceptibility to oxidative metabolism.[6] However, they lack Phase II enzymes and cellular transporters.

  • Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, these intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes, along with necessary cofactors and transporters.[1][7][8] They provide a more physiologically relevant environment and can reveal metabolic pathways absent in microsomal studies. Assays can be performed with hepatocytes in suspension for shorter incubations or as plated monolayers for longer-term studies of low-turnover compounds.[9]

  • S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10][11] It offers a broader enzymatic profile than microsomes, including many Phase II enzymes, but often requires the addition of multiple cofactors.

Strategic Rationale: For 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, a tiered approach is recommended.

  • Start with Liver Microsomes: To rapidly assess the compound's susceptibility to CYP-mediated oxidation, the most probable route of metabolism for the cyclopropylamine moiety.

  • Progress to Hepatocytes: To obtain a complete metabolic profile, including potential Phase II conjugation of the hydroxyl group and to confirm the findings from the microsomal assay in a more complex cellular system.

Part 2: Hypothesized Metabolic Fates of a Cyclopropylamine-Containing Compound

The chemical structure of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal suggests several potential metabolic pathways. The most significant concern revolves around the cyclopropylamine group, which is known to undergo complex bioactivation.

Phase I Metabolism:

  • CYP-Mediated Oxidation: The primary amine and the cyclopropyl ring are susceptible to oxidation by CYP enzymes.

  • The Critical Pathway - Cyclopropylamine Ring-Opening: This is the pathway of greatest interest and concern. Historically, a single electron transfer (SET) from the nitrogen atom was proposed to form a radical cation, leading to ring-opening.[2][12] However, more recent evidence suggests that for many P450-catalyzed reactions, a mechanism involving hydrogen atom transfer (HAT) from the C-H or N-H bonds is more likely.[2][13]

    • Formation of Reactive Intermediates: Regardless of the precise mechanism (SET vs. HAT), the ring-opening of the cyclopropylamine can generate highly reactive species, such as α,β-unsaturated aldehydes or iminium ions.[3][14] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins or be trapped by nucleophiles such as glutathione (GSH).

    • Mechanism-Based Inactivation (MBI): The reactive species generated can also covalently bind to the CYP enzyme itself, leading to its irreversible inactivation. This "suicide inhibition" is a significant liability that can cause clinically relevant drug-drug interactions.[15]

Phase II Metabolism:

  • Glucuronidation: The tertiary alcohol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a common detoxification pathway.

  • GSH Conjugation: As mentioned, glutathione can react with electrophilic intermediates formed during Phase I metabolism, serving as a detoxification pathway but also as a marker for the formation of reactive metabolites.[3]

The diagram below illustrates these potential biotransformation routes.

cluster_0 Phase I Metabolism (CYP450, FMO) cluster_1 Phase II Metabolism Parent 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal RingOpening Cyclopropyl Ring-Opening (via HAT or SET) Parent->RingOpening Critical Pathway OxidizedMetabolite Oxidized Metabolites (e.g., N-deamination) Parent->OxidizedMetabolite Other Oxidation Glucuronide Glucuronide Conjugate (at -OH group) Parent->Glucuronide UGTs ReactiveIntermediate Reactive Intermediate (e.g., α,β-unsaturated aldehyde) RingOpening->ReactiveIntermediate MBI Mechanism-Based Inactivation of CYP ReactiveIntermediate->MBI Covalent Binding to Enzyme GSH_Adduct Glutathione (GSH) Adduct ReactiveIntermediate->GSH_Adduct GSTs / Chemical Trapping cluster_workflow Experimental Workflow Prep Prepare Stock Solutions (Test Compound, Controls) Incubation Incubation with Metabolic System (Microsomes or Hepatocytes) Prep->Incubation Sampling Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Sampling->Quench Process Centrifuge & Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Process->Analysis Data Data Processing & Calculation (t½, CLint) Analysis->Data

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolism. [6][16] Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer from a DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.1%. [9]2. Pre-incubation:

    • In a 96-well plate, add the HLM solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold "stop solution" (e.g., acetonitrile) with an analytical internal standard. [8]The stop solution precipitates proteins and terminates the reaction.

  • Sample Processing:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area at each time point. [17][18] Table 1: Typical Incubation Parameters for HLM Assay

ParameterValueRationale
Test Compound Conc.1 µMTypically below the Michaelis-Menten constant (Km) to ensure first-order kinetics.
Microsomal Protein Conc.0.5 mg/mLSufficient enzyme concentration for measurable turnover. [16]
CofactorNADPH Regenerating SystemProvides the necessary reducing equivalents for CYP450 enzyme activity. [6]
Incubation Temperature37°CMimics physiological temperature. [8]
Time Points (min)0, 5, 15, 30, 45, 60Captures the depletion curve for a range of stabilities. [16]
Controls (Positive)Testosterone, VerapamilHigh and moderate turnover compounds to validate assay performance.
Controls (Negative)Incubation without NADPHTo assess non-NADPH dependent degradation (e.g., chemical instability).
Protocol 2: Hepatocyte Stability Assay (Suspension)

This assay assesses both Phase I and Phase II metabolism in a more complete cellular system. [7][8] Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration 1 µM) to initiate the incubation.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At the specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the HLM protocol using a cold stop solution with an internal standard. [7]4. Sample Processing & Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as the HLM assay.

Protocol 3: Covalent Binding Assessment with GSH Trapping

This specialized assay is crucial for detecting the formation of reactive metabolites. [3] Methodology:

  • The experimental setup is identical to the HLM or hepatocyte stability assay, with one key modification: the incubation buffer is supplemented with a high concentration of glutathione (GSH), typically 1-5 mM.

  • The LC-MS/MS analysis method is expanded to not only monitor the parent compound but also to specifically search for the predicted mass of the GSH adduct(s) of the reactive intermediate. High-resolution mass spectrometry (HRMS) is highly advantageous for this purpose. [19]

Part 4: Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.

  • Determine Percent Remaining:

    Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Calculate the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is the negative elimination rate constant (-k). The unit is min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    The equation varies by system:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)

Table 2: General Classification of In Vitro Intrinsic Clearance

ClassificationHuman Liver Microsome CLint (µL/min/mg)Human Hepatocyte CLint (µL/min/10⁶ cells)Predicted In Vivo Hepatic Extraction
Low < 12< 20Low
Medium 12 - 5820 - 100Intermediate
High > 58> 100High

(Classification ranges are typical and may vary between laboratories)

Interpreting the Results:

  • HLM vs. Hepatocytes: If the compound is rapidly cleared in hepatocytes but stable in microsomes, it strongly suggests that Phase II metabolism, cytosolic enzymes, or active uptake into the hepatocyte are the primary clearance mechanisms.

  • GSH Trapping Results: The detection of one or more GSH adducts is direct evidence for the formation of a reactive, electrophilic metabolite. [3]This is a significant safety flag that warrants further investigation, as it indicates a potential for idiosyncratic drug toxicity.

  • Non-Linear Depletion: If the ln(% Remaining) vs. time plot is not linear and the rate of depletion slows over time, it may be indicative of mechanism-based inactivation (MBI), where the enzyme is being inactivated by the compound it is metabolizing. This requires dedicated MBI studies to confirm and quantify.

Conclusion and Forward Look

The in vitro metabolic assessment of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal requires a scientifically rigorous, hypothesis-driven approach. Standard stability assays in liver microsomes and hepatocytes provide a foundational understanding of its intrinsic clearance, but the presence of the cyclopropylamine moiety mandates a deeper investigation into its potential for bioactivation.

The identification of GSH adducts or evidence of MBI would be critical findings. Such results do not necessarily terminate a drug program but demand respect. They trigger further mechanistic studies and influence the design of preclinical safety and clinical DDI studies. As recommended by regulatory bodies like the FDA and EMA, a thorough in vitro characterization of metabolic pathways is essential before moving into human trials. [20][21][22]By employing the comprehensive strategy outlined in this guide, researchers can build a robust data package to confidently predict the metabolic fate of this compound and make informed decisions in its journey toward becoming a potential therapeutic.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]

  • European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • European Medicines Agency. (2024). ICH M12 guideline on drug interaction studies. [Link]

  • Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]

  • European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. [Link]

  • Roškar, R., & Lušin, T. T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. University of Alabama at Birmingham. [Link]

  • Dimensions. (n.d.). Identification of metabolites and small compounds using mass spectrometry. [Link]

  • Clarke, S. E., & Jones, B. C. (1995). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology in Vitro. [Link]

  • Scheubert, K., et al. (2010). Computational mass spectrometry for metabolomics: identification of metabolites and small molecules. Journal of Cheminformatics. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Rudraraju, A. V., & Penthala, N. R. (2021). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • ResearchGate. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Böcker, S. (2013). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • Totah, R. A., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [Link]

  • Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Medicinal Research Reviews. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • ResearchGate. (2019). Protocol for the Rat Hepatocyte Stability Assay. [Link]

  • ResearchGate. (2021). In vitro metabolic stability assays for the selected compounds. [Link]

  • Zientek, M., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. [Link]

  • He, K., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Totah, R. A., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society. [Link]

  • Attene-Ramos, M. S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

Sources

Exploratory

Physicochemical properties of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

An In-depth Technical Guide to the Physicochemical Properties of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Abstract This whitepaper provides a comprehensive technical guide to the physicochemical properties of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Abstract

This whitepaper provides a comprehensive technical guide to the physicochemical properties of the novel chiral molecule 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. As this compound is not extensively documented in public literature, this guide establishes a foundational understanding by delineating its structural features and proposing a rigorous, multi-faceted experimental framework for its complete physicochemical characterization. The methodologies detailed herein are designed to provide the robust and reproducible data essential for drug discovery and development professionals. This document serves as a roadmap for researchers, outlining the necessary steps to elucidate key parameters such as solubility, pKa, lipophilicity, and stability, thereby enabling informed decisions in medicinal chemistry and pharmacology.

Introduction and Molecular Overview

The compound 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a unique synthetic molecule featuring a complex arrangement of functional groups that suggest significant potential in medicinal chemistry. Its structure integrates a constrained cyclopropyl ring, a primary amine, a hydroxyl group, and an aldehyde. This combination of functionalities imparts a distinct chemical personality, suggesting potential for diverse biological interactions.

The core structure contains two adjacent stereocenters, leading to the existence of four possible stereoisomers. The specific stereochemistry is expected to be a critical determinant of the molecule's biological activity and pharmacokinetic profile. The presence of both a basic amine (pKa ~9-10) and an acidic α-hydroxy aldehyde (pKa ~12-13) makes it a zwitterionic compound at physiological pH.

Key Structural Features:

  • Cyclopropyl Ring: This strained three-membered ring introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving metabolic stability.

  • Primary Amine: The aminomethyl group provides a basic center, crucial for forming salts to enhance solubility and for potential interactions with biological targets through hydrogen bonding or ionic interactions.

  • α-Hydroxy Aldehyde: This moiety is a reactive functional group known to participate in various biological interactions, including the formation of reversible covalent bonds with target proteins. The hydroxyl group can also participate in hydrogen bonding.

  • Chirality: The presence of two stereocenters necessitates careful stereochemical control during synthesis and characterization, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Below is a diagram illustrating the logical workflow for the comprehensive characterization of this molecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structural Structural Elucidation cluster_application Downstream Applications Synthesis Asymmetric Synthesis Purification Chiral Chromatography Synthesis->Purification Isolate Stereoisomers Solubility Aqueous & Organic Solubility (pION) Purification->Solubility Pure Isomer pKa pKa Determination (Potentiometric Titration) Purification->pKa Pure Isomer LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) Purification->LogP Pure Isomer Stability Chemical & Metabolic Stability (LC-MS) Purification->Stability Pure Isomer NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Pure Isomer MS Mass Spectrometry (HRMS) Purification->MS Pure Isomer XRay X-Ray Crystallography (Absolute Stereochemistry) Purification->XRay Pure Isomer ADME_Tox ADME/Tox Profiling Solubility->ADME_Tox Informs pKa->ADME_Tox Informs LogP->ADME_Tox Informs Stability->ADME_Tox Informs Target_ID Target Identification & Validation ADME_Tox->Target_ID

Caption: Workflow for the characterization of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

Predicted and Determined Physicochemical Properties

A critical step in early-stage drug development is the determination of a compound's physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is not publicly available, we can predict certain properties based on its structure and provide protocols for their empirical determination.

PropertyPredicted Value RangeExperimental MethodRationale
Molecular Weight 143.18 g/mol High-Resolution Mass Spectrometry (HRMS)Provides exact mass for confirmation of elemental composition.
pKa (Basic) 9.0 - 10.5Potentiometric Titration / UV-Metric TitrationThe primary amine is the main basic center. Its pKa is crucial for salt formation and solubility at physiological pH.
pKa (Acidic) 12.0 - 13.0Potentiometric Titration / UV-Metric TitrationThe α-hydroxy group on the aldehyde is weakly acidic. This is relevant for understanding its reactivity and potential for ionization.
LogP (Octanol/Water) -1.0 to 0.5Shake-Flask Method / Reverse-Phase HPLCThe presence of multiple polar functional groups suggests low lipophilicity, indicating potentially poor passive membrane permeability.
Aqueous Solubility > 1 mg/mLKinetic or Thermodynamic Solubility Assays (e.g., pION)The ionizable amine and polar groups suggest good aqueous solubility, particularly at acidic pH where the amine is protonated.
Chemical Stability pH-dependentLC-MS based degradation studies at various pHThe aldehyde functionality can be susceptible to oxidation and racemization, especially under non-neutral pH conditions.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the primary amine and the α-hydroxy aldehyde.

Rationale: Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of a titrant. This information is fundamental to predicting the ionization state of the molecule at different pH values, which in turn affects solubility, permeability, and receptor binding.

Methodology:

  • Preparation:

    • Accurately weigh approximately 1-2 mg of the compound.

    • Dissolve the compound in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 20% methanol in water) to ensure solubility throughout the titration.

    • Calibrate the pH electrode using standard buffers (pH 4, 7, and 10).

  • Titration:

    • Place the solution in a thermostatted vessel at 25°C.

    • Begin titration with a standardized solution of 0.1 M HCl to determine the basic pKa. Add the titrant in small, precise increments (e.g., 0.01 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • After reaching a low pH (e.g., pH 2), titrate in the reverse direction with a standardized solution of 0.1 M NaOH to determine both the basic and acidic pKa values, continuing until a high pH (e.g., pH 12) is reached.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve, which can be precisely calculated using the first or second derivative of the curve. Specialized software is often used for this analysis.

G Compound Compound in Co-solvent/Water Titrator Autotitrator with Calibrated pH Electrode Compound->Titrator Analysis Data Analysis Software (e.g., Hyperquad) Titrator->Analysis pH vs. Volume data HCl 0.1 M HCl HCl->Titrator Titration 1 NaOH 0.1 M NaOH NaOH->Titrator Titration 2 pKa_Values pKa1 (Basic) pKa2 (Acidic) Analysis->pKa_Values

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method

Objective: To measure the pH-dependent partition coefficient (LogD) of the compound between n-octanol and an aqueous buffer.

Rationale: Lipophilicity is a key predictor of a drug's ability to cross biological membranes. For an ionizable compound like 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, it is crucial to measure the LogD at a physiologically relevant pH (e.g., 7.4) rather than the LogP of the neutral species alone.

Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).

    • Add an equal volume of pre-saturated n-octanol (1 mL).

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, after creating a standard curve.

  • Calculation:

    • The LogD value is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Structural Elucidation and Stereochemical Assignment

Given the presence of two stereocenters, a full structural elucidation requires not only confirming the connectivity but also determining the absolute stereochemistry of the active isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential to confirm the covalent structure of the molecule. The coupling constants observed in the ¹H NMR spectrum can provide initial clues about the relative stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry. If a suitable single crystal of one of the stereoisomers (often as a salt with a chiral counter-ion) can be formed, X-ray diffraction analysis will provide an unambiguous three-dimensional structure.

Conclusion and Future Directions

This guide outlines the foundational physicochemical characterization of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. The proposed experimental framework provides a clear path for researchers to generate the critical data needed to assess its drug-like properties. The unique combination of a strained ring, a primary amine, and a reactive α-hydroxy aldehyde moiety makes this compound an intriguing candidate for further investigation. Future work should focus on the synthesis and separation of the individual stereoisomers, followed by a complete execution of the characterization plan detailed in this document. The resulting data will be invaluable for understanding the structure-activity relationship and for guiding the optimization of this novel chemical scaffold in drug discovery programs.

References

As 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a novel compound, direct references are not available. The principles and protocols described are based on established methodologies in medicinal chemistry and pharmaceutical sciences. For further reading on the techniques mentioned, the following resources are recommended:

  • Title: Current Medicinal Chemistry Source: Bentham Science URL: [Link]

  • Title: Drug Discovery Today Source: Elsevier URL: [Link]

  • Title: Journal of Medicinal Chemistry Source: American Chemical Society URL: [Link]

Foundational

The Kinetics of Reversible Covalent Binding: A Technical Blueprint for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Executive Summary The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly embraced targeted covalent inhibitors (TCIs) to drug historically intractable targets 1[1]. Among the most promising electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly embraced targeted covalent inhibitors (TCIs) to drug historically intractable targets 1[1]. Among the most promising electrophilic warheads are aldehydes, which operate via a reversible covalent mechanism. This whitepaper deconstructs the biophysical evaluation of a highly specialized and dense fragment: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal .

As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry and provide a field-proven, self-validating framework for quantifying the binding affinity and kinetics of this specific class of molecules.

Structural Causality: Why This Specific Fragment?

To accurately measure binding kinetics, one must first understand the physical chemistry driving the interaction. The architecture of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a masterclass in pre-organization and tuned electrophilicity:

  • The Aldehyde Warhead: Unlike irreversible acrylamides, aldehydes form transient Schiff bases with lysine ϵ -amines or hemiacetals with catalytic serines/cysteines. This reversibility mitigates off-target toxicity risks[].

  • The α -Hydroxy Group: Positioned adjacent to the aldehyde, this hydroxyl group can participate in intramolecular hydrogen bonding. This stabilizes the transition state during nucleophilic attack, fine-tuning the forward inactivation rate ( kinact​ ). Practical Caveat: α -hydroxyaldehydes exist in equilibrium with their hydrated gem-diol forms in aqueous buffer. NMR validation of the active free-aldehyde concentration in your specific assay buffer is a mandatory prerequisite to avoid underestimating potency.

  • The Aminomethyl-Cyclopropyl Motif: The rigid cyclopropyl ring restricts the conformational space of the primary amine. This drastically reduces the entropic penalty ( ΔS ) upon target engagement. Furthermore, the protonated amine (at physiological pH 7.4) serves as a potent anchor for salt bridges with acidic residues (Asp/Glu) within the binding pocket.

The Kinetic Framework of Reversible Covalency

Traditional steady-state affinity ( Kd​ ) is fundamentally inadequate for covalent ligands. We must evaluate binding through a two-step kinetic model. Consistent with the hypothesized reversible-covalent mechanism of inhibition, aldehyde-based electrophiles exhibit slow binding kinetics3[3].

The model consists of an initial non-covalent encounter ( Ki​=koff​/kon​ ) followed by reversible bond formation ( kinact​ and krev​ ).

Kinetic_Pathway E Free Protein (Nucleophile) EI Encounter Complex (Non-Covalent) E->EI k_on I Aldehyde Fragment (Electrophile) I->EI k_on EI->E k_off EI_cov Covalent Adduct (Schiff Base/Hemiacetal) EI->EI_cov k_inact EI_cov->EI k_rev

Caption: Two-step kinetic model of reversible covalent binding for aldehyde-based fragments.

Self-Validating Experimental Protocols

To rigorously characterize this fragment, we deploy orthogonal biophysical techniques. A protocol is only as good as its internal controls; therefore, these workflows are designed as self-validating systems.

Protocol A: Intact Protein Mass Spectrometry (Jump-Dilution Assay)

Objective: Confirm covalent adduct formation and definitively prove reversibility. Causality: We cannot rely solely on functional biochemical assays to prove reversibility, as slow-offset non-covalent inhibitors can perfectly mimic irreversible behavior. A jump-dilution MS assay physically tracks the dissociation of the covalent bond over time. The duration of inhibition depends strictly on the reverse reaction or hydrolysis of the covalent complex4[4].

Step-by-Step Methodology:

  • Equilibrium Incubation: Incubate 5 µM of the target protein with 50 µM of the fragment (10x molar excess) in physiological buffer (pH 7.4) for 2 hours at 25°C.

  • Baseline Measurement: Inject a 2 µL aliquot into an LC-TOF-MS system. Validation Check: You must observe a mass shift corresponding to the intact protein + fragment adduct (minus 18 Da for H2​O loss if a Schiff base is formed).

  • Jump-Dilution: Rapidly dilute the reaction mixture 100-fold into an assay buffer containing a mass-neutral scavenger (e.g., 1 mM of a highly reactive dummy amine like ethanolamine). Causality: The scavenger prevents rebinding of the dissociated fragment, forcing the equilibrium entirely toward the apo-state.

  • Time-Course MS: Sample the diluted mixture at t=0,15,30,60, and 120 minutes.

  • Data Extraction: Plot the ratio of adduct mass peak to apo-protein peak over time. If the adduct mass peak decays and the apo-protein peak recovers, the interaction is definitively reversible.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Quantify Ki​ , kinact​ , and krev​ . Causality: SPR provides real-time, label-free detection. Because our fragment is small (~157 Da), the refractive index change upon binding is minute. We must use high-density immobilization and rigorous double-referencing to separate true binding from bulk refractive artifacts.

Step-by-Step Methodology:

  • Surface Preparation: Amine-couple the target protein to a CM5 sensor chip to a high density (~3000 RU) to maximize the theoretical maximum response ( Rmax​ ). Validation Check: Leave one flow cell blank (activated and deactivated) as a reference channel.

  • Analyte Titration: Prepare a 2-fold dilution series of the fragment (0.78 µM to 100 µM) in running buffer. Ensure the DMSO concentration exactly matches the running buffer (typically 1-2%) to prevent bulk shift artifacts.

  • Injection & Extended Dissociation: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Crucial Step: Extend the dissociation phase to at least 30–60 minutes for the highest concentrations. Standard 3-minute dissociations will fail to accurately capture the slow krev​ phase characteristic of reversible covalent bonds.

  • Kinetic Fitting: Double-reference the sensorgrams (subtract the reference channel and blank buffer injections). Fit the data globally to a Two-State Reaction model using SPR evaluation software.

SPR_Workflow S1 1. Target Immobilization (Amine Coupling to CM5 Chip) S2 2. Fragment Titration (0.1 - 100 µM Injection) S1->S2 S3 3. Extended Dissociation (Buffer Wash to capture k_rev) S2->S3 S4 4. Data Analysis (Fit to Two-State Reaction Model) S3->S4

Caption: Self-validating SPR workflow for extracting reversible covalent kinetic parameters.

Quantitative Data Interpretation

Data without context is merely noise. Below is a structured framework for interpreting the kinetic parameters generated from the SPR and MS workflows for this specific class of α -hydroxyaldehyde fragments.

ParameterSymbolTypical RangeAnalytical MethodMechanistic Significance
Non-covalent Affinity Ki​ 10 - 500 µMSPR (Steady-state fit)Initial affinity driven by shape complementarity and non-covalent interactions (e.g., aminomethyl salt bridges).
Inactivation Rate kinact​ 10−4−10−2 s−1 SPR / Intact MSRate of Schiff base or hemiacetal formation. Highly dependent on the local pKa of the target nucleophile.
Reactivation Rate krev​ 10−5−10−3 s−1 SPR / Jump-DilutionRate of covalent bond hydrolysis. Slower krev​ indicates a highly stable transition state.
Overall Covalent Affinity Ki∗​ 0.01 - 10 µMCalculated: Ki​×kinact​+krev​krev​​ The true thermodynamic affinity of the reversible covalent system.
Residence Time τ Minutes to HoursCalculated: 1/krev​ Duration of target engagement. A longer residence time often correlates better with in vivo efficacy than raw affinity.

References

  • Nomura Research Group. Advances in covalent drug discovery. 1

  • BOC Sciences. What is reversible inhibitor?

  • ACS Medicinal Chemistry Letters. 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4. 3

  • MDPI Pharmaceuticals. Recent Advances in Covalent Drug Discovery. 4

Sources

Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a complex small molecule of significant interest in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a complex small molecule of significant interest in medicinal chemistry and drug discovery due to its unique combination of functional groups. The structure incorporates a reactive aldehyde, a chiral center at the hydroxyl-bearing carbon, and a strained cyclopropyl ring, which can influence the molecule's conformation and metabolic stability. Additionally, the primary amine provides a site for salt formation and hydrogen bonding, crucial for molecular interactions with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal, with a focus on its molecular weight and exact mass. It also outlines a detailed protocol for its characterization using mass spectrometry, a fundamental technique in the identification and quantification of novel chemical entities.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal was deduced from its IUPAC name. The parent chain is a propanal with a hydroxyl group at the second carbon. This same carbon is substituted with a cyclopropyl ring at its first position, which in turn bears an aminomethyl group.

Based on this structure, the molecular formula is determined to be C₇H₁₃NO₂. From this formula, the molecular weight and exact mass are calculated.

Table of Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Exact Mass 143.09463 Da

Experimental Protocol: Characterization by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the unambiguous determination of the molecular weight and elemental composition of a novel compound. The following protocol outlines a general method for the analysis of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal.

Objective: To verify the molecular weight and determine the exact mass of the title compound.
Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)
  • Sample Preparation:

    • Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent system, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid. The acidic modifier aids in the protonation of the primary amine, facilitating ionization.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Apply a positive ionization mode to generate the protonated molecule [M+H]⁺. The primary amine in the structure is readily protonated under these conditions.

  • Mass Analysis:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • The high-resolution mass analyzer will provide a highly accurate mass measurement of the parent ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal, this will appear at an m/z of approximately 144.10196.

    • Utilize the instrument's software to calculate the elemental composition from the measured exact mass. This will confirm the molecular formula of C₇H₁₃NO₂.

Visualization of the Molecular Structure

The following diagram illustrates the deduced chemical structure of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal.

Foundational

Pharmacokinetic profiling of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in animal models

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Authored by: A Senior Application Scientist Foreword: Charting the Course from Molecule to Medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Authored by: A Senior Application Scientist

Foreword: Charting the Course from Molecule to Medicine

In the intricate journey of drug development, understanding a molecule's behavior within a living system is paramount. This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, a novel chemical entity with potential therapeutic applications. The cyclopropyl and aminomethyl moieties suggest a possible interaction with the central nervous system (CNS), making a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile not just a regulatory requirement, but a scientific necessity.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our objective is to equip you with the knowledge to design, execute, and interpret PK studies that generate robust, decision-enabling data.

Section 1: The Analyte - Foundational Physicochemical Properties

Before any in-vivo experimentation, a foundational understanding of the test article's physicochemical properties is essential. These characteristics govern its behavior in biological systems and inform the selection of appropriate analytical techniques. While specific experimental data for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is not widely published, we can infer likely properties based on its structure.

  • Structure: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

  • Predicted Properties:

    • Molecular Weight: Approximately 157.21 g/mol . This low molecular weight is favorable for oral absorption and membrane permeability.

    • Polarity: The presence of hydroxyl (-OH) and primary amine (-NH2) groups suggests the molecule is polar and likely water-soluble.

    • pKa: The primary amine will have a basic pKa (typically ~9-10), meaning it will be predominantly protonated and positively charged at physiological pH (~7.4). The hydroxyl group is a very weak acid.

    • LogP (Lipophilicity): The predicted octanol-water partition coefficient (LogP) is likely to be low, indicating limited passive diffusion across lipid bilayers like the blood-brain barrier (BBB). This is a critical consideration for potential CNS-active compounds.[4]

The causality is clear: a polar, charged molecule may exhibit poor oral bioavailability due to limited passive absorption and may require active transport mechanisms to cross the BBB. This initial assessment is crucial for anticipating challenges and designing appropriate in-vivo studies.

Section 2: The Cornerstone - Bioanalytical Method Development and Validation

Reliable pharmacokinetic data is built upon a foundation of a robust, validated bioanalytical method. For a small molecule like 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[5] The validation process ensures that the method is fit for its intended purpose, adhering to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

Experimental Protocol: LC-MS/MS Method Validation
  • System Suitability: Before each validation run, inject a standard solution to confirm the performance of the LC-MS/MS system (e.g., peak shape, retention time, and signal intensity).

  • Sample Preparation: Develop a robust method for extracting the analyte from the biological matrix (e.g., plasma). Protein precipitation is often a first choice for its simplicity, followed by liquid-liquid extraction or solid-phase extraction for cleaner samples if matrix effects are significant.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. The curve should bracket the expected in-vivo concentrations and typically requires at least six non-zero points.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation, Low, Medium, and High) in replicate (n≥5) on at least three separate days.

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure that endogenous components do not interfere with the detection of the analyte or its internal standard.

  • Stability Assessment:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).

    • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at set time points (e.g., 1, 3, 6 months).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte's response in post-extraction spiked samples to its response in a neat solution.

Data Presentation: Bioanalytical Method Validation Acceptance Criteria
Validation ParameterAcceptance CriteriaRationale
Calibration Curve Correlation coefficient (r²) ≥ 0.99Ensures a reliable and reproducible relationship between concentration and instrument response.
Accuracy Within ±15% of nominal value (±20% at LLOQ)Confirms the closeness of measured concentrations to the true values.[5][6]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates the reproducibility of the method over multiple measurements.[5][6]
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.Guarantees that the method is measuring only the intended analyte.
Stability Analyte concentration within ±15% of the nominal concentration.Ensures that the analyte does not degrade during sample handling, storage, and processing.
Visualization: Bioanalytical Validation Workflow

G cluster_prep Phase 1: Method Development cluster_run Phase 3: In-Study Application Dev Develop Extraction & LC-MS/MS Conditions Opt Optimize Sensitivity & Selectivity Dev->Opt Cal Calibration Curve (Linearity) Opt->Cal AP Accuracy & Precision (Intra- & Inter-day) Cal->AP Stab Stability (Freeze-Thaw, Bench-Top) AP->Stab Sel Selectivity & Matrix Effect Stab->Sel Run Analyze Study Samples (PK, TK, or Bioequivalence) Sel->Run ISR Incurred Sample Reanalysis (ISR) Run->ISR

Caption: Workflow for bioanalytical method validation.

Section 3: Selecting the Right Biological System - Preclinical Animal Models

The choice of animal model is a critical decision that directly impacts the translatability of preclinical data to humans.[8] A well-justified selection considers the study's objectives, the compound's characteristics, and the physiological similarities between the animal model and humans.[9]

Rationale for Species Selection
  • Rodents (e.g., Sprague-Dawley Rat): Rats are typically used for initial PK screening due to their well-characterized physiology, small size, cost-effectiveness, and historical data context. They are excellent for determining basic PK parameters and assessing oral bioavailability.

  • Non-Rodents (e.g., Beagle Dog, Göttingen Minipig): Regulatory guidelines often require PK data in a non-rodent species before human trials. Dogs are a common choice. However, for CNS-targeted drugs, the Göttingen Minipig is emerging as a valuable model.[3] Its anatomical and physiological similarities to humans, particularly in terms of metabolism and the BBB, can provide more predictive data on CNS penetration and clearance.[3]

The scientific logic here is to use a tiered approach: an initial, rapid screen in rodents to establish fundamental PK properties, followed by a more comprehensive evaluation in a non-rodent species that is more predictive of human physiology for the specific drug target.

Section 4: The In-Vivo Experiment - Study Design and Execution

A well-designed in-vivo study minimizes variability and maximizes the quality of the data obtained, while adhering to ethical principles.[10]

Experimental Design Considerations
  • Route of Administration: An intravenous (IV) dose is essential to determine fundamental parameters like clearance and volume of distribution, and it serves as the reference for calculating absolute bioavailability.[11] The intended clinical route, likely oral (PO) for this compound, must also be evaluated.

  • Dose Selection: Doses should be selected based on prior toxicology or efficacy studies. A low dose within the linear PK range and a higher dose approaching the maximum tolerated dose can provide valuable information on dose proportionality.

  • Blood Sampling Strategy:

    • Serial Sampling: In larger animals (dogs, minipigs), multiple samples can be drawn from the same animal over time, which reduces inter-animal variability.

    • Sparse Sampling: In rodents, where blood volume is limited, a composite profile is often created by taking fewer samples from multiple animals at each time point.

    • The sampling schedule must be designed to adequately capture the absorption, distribution, and elimination phases of the drug. This includes frequent sampling around the expected Tmax and extending for at least three to five half-lives.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
  • Acclimatization: House male Sprague-Dawley rats (n=3-4 per group) in appropriate conditions for at least one week before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption.

  • Dosing:

    • IV Group: Administer the drug formulation as a bolus via the tail vein (e.g., at 1 mg/kg).

    • PO Group: Administer the drug formulation via oral gavage (e.g., at 10 mg/kg).

  • Blood Collection: Collect blood samples (approx. 100-200 µL) from a cannulated vessel or via sparse sampling at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma.

  • Sample Storage: Immediately store plasma samples at -80°C until bioanalysis.

Visualization: In-Vivo Pharmacokinetic Study Workflow

G cluster_setup Study Preparation cluster_exec In-Life Phase cluster_analysis Analysis Phase Model Animal Model Selection & Acclimatization DoseAdmin Dose Administration (IV Bolus / Oral Gavage) Model->DoseAdmin DosePrep Dose Formulation (IV & PO) DosePrep->DoseAdmin Sampling Serial Blood Sampling (Defined Timepoints) DoseAdmin->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing BioA LC-MS/MS Bioanalysis of Plasma Samples Processing->BioA PK PK Parameter Calculation (NCA using WinNonlin) BioA->PK Report Data Interpretation & Reporting PK->Report

Caption: Workflow for a preclinical PK study.

Section 5: Translating Data into Knowledge - PK Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[12] Software such as Phoenix™ WinNonlin® is commonly used for these calculations.[11]

Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[4]
Tmax Time at which Cmax is observedReflects the rate of drug absorption.[4]
AUC(0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over a finite time.[4]
AUC(0-inf) Area Under the plasma Concentration-time curve extrapolated to infinityRepresents the total drug exposure after a single dose.
Elimination Half-lifeThe time required for the plasma concentration to decrease by 50%. Determines dosing interval.[11]
CL Clearance (IV only)The volume of plasma cleared of the drug per unit of time. It's a measure of elimination efficiency.[11][13]
Vd Volume of Distribution (IV only)An apparent volume that describes the extent to which a drug distributes into tissues.[2][13]
F% Absolute BioavailabilityThe fraction (%) of an orally administered dose that reaches systemic circulation. Calculated as (AUCpo/AUCiv) * (DoseIV/DosePO).
Data Presentation: Representative Rat PK Data
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 15002500
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 300015000
t½ (h) 4.04.2
CL (L/h/kg) 0.33N/A
Vd (L/kg) 1.9N/A
F (%) N/A50%

This is hypothetical data for illustrative purposes.

Interpretation: In this example, the oral bioavailability of 50% suggests moderate absorption and/or significant first-pass metabolism. The half-life of ~4 hours indicates the drug is cleared from the body at a moderate rate. The volume of distribution greater than total body water (~0.7 L/kg) suggests the drug distributes into tissues.

Visualization: The Interplay of ADME and PK Parameters

G cluster_info Pharmacokinetic Readouts ADME Absorption (Gut) Distribution (Tissues) Metabolism (Liver) Excretion (Kidney) PK_params Cmax Tmax AUC F% ADME:abs->PK_params Vd_param Vd ADME:dist->Vd_param CL_param CL ADME:met->CL_param ADME:exc->CL_param

Caption: Relationship between ADME processes and key PK parameters.

Section 6: Beyond the Basics - Advanced Characterization

For a comprehensive understanding, especially for a lead candidate, further studies are invaluable.

  • Metabolite Profiling: Identifies the metabolic fate of the parent drug, which is critical for understanding efficacy and potential safety liabilities.[14]

  • Tissue Distribution: Studies using techniques like Quantitative Whole-Body Autoradiography (QWBA) with a radiolabeled version of the compound can visually and quantitatively show where the drug accumulates in the body, which is particularly important for assessing target engagement and potential off-target toxicity.[15]

  • Mass Balance Studies: These studies, typically using a radiolabeled compound, determine the routes and rate of excretion (urine, feces), accounting for the total administered dose.[14][15]

Conclusion

The preclinical pharmacokinetic profiling of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a multi-faceted process that requires careful planning, precise execution, and insightful interpretation. By establishing a robust bioanalytical method, selecting appropriate animal models, and designing scientifically sound in-vivo studies, researchers can characterize the ADME profile of this new chemical entity. The resulting data on its bioavailability, distribution, and clearance are not merely data points; they are critical pieces of knowledge that will guide dose selection for efficacy and toxicology studies, and ultimately, inform the decision to advance the molecule toward clinical development.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Stereotaxic Animal Model for CNS Drug Development. Aragen Life Sciences. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. [Link]

  • Calculate and Interpret Pharmacokinetic Parameters of a Given Drug. Slideshare. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Comprehensive in vivo ADME services: advancing preclinical drug development. Nuvisan. [Link]

  • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PMC. [Link]

  • Drug development | Preclinical, in vivo, ADME. Labtoo. [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]

  • Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. ResearchGate. [Link]

  • In Vivo ADME. Creative Biolabs. [Link]

  • Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development?. Charles River Laboratories. [Link]

  • Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Hilaris Publisher. [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. National Institutes of Health. [Link]

  • Preclinical Animal Testing in Drug Development. BioBoston Consulting. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC - NIH. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • Using a Modeling Approach to Preclinical Studies. BioPharm International. [Link]

  • Back to basics: pharmacokinetics. The Pharmaceutical Journal. [Link]

  • 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. PubChem. [Link]

  • 2-[1-(aminomethyl)cyclopentyl]propan-2-ol — Chemical Substance Information. NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Application Note: Advanced Synthesis Protocol for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS: 1872188-60-7)

Introduction and Strategic Rationale

The incorporation of cyclopropyl rings into drug scaffolds is a highly validated strategy in medicinal chemistry to enhance metabolic stability, restrict conformational flexibility, and improve overall pharmacokinetic profiles. The target compound, 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal , is a highly functionalized, sterically hindered building block [1]. It features a primary amine, a tertiary alcohol, and an aldehyde, making it an exceptionally versatile precursor for synthesizing complex spirocycles, peptidomimetics, and novel active pharmaceutical ingredients (APIs).

Due to the high reactivity of the α-hydroxy aldehyde moiety and the potential for intermolecular condensation with the primary amine, synthesizing this molecule requires a carefully orchestrated sequence of protection, functional group manipulation, and controlled deprotection. This protocol outlines a robust, three-step synthetic route starting from the commercially accessible 1-(Boc-aminomethyl)cyclopropyl methyl ketone.

Retrosynthetic Analysis and Pathway Design

To prevent premature polymerization or self-condensation (e.g., imine/aminal formation), the primary amine must remain protected until the final step. The α-hydroxy aldehyde is best accessed via the reduction of a cyanohydrin intermediate.

The logical sequence is as follows:

  • Cyanohydrin Formation: Nucleophilic addition of trimethylsilyl cyanide (TMSCN) to the methyl ketone.

  • Controlled Reduction: Low-temperature reduction of the nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H).

  • Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group to yield the target compound as a stable salt.

SynthesisPathway A 1-(Boc-aminomethyl) cyclopropyl methyl ketone B TMS-Cyanohydrin Intermediate A->B TMSCN, ZnI2 DCM, 0°C to RT C Boc-Protected α-Hydroxy Aldehyde B->C 1. DIBAL-H, -78°C 2. Rochelle's Salt D Target Molecule: 2-[1-(Aminomethyl)cyclopropyl] -2-hydroxypropanal (TFA Salt) C->D TFA, DCM 0°C to RT

Figure 1: Three-step synthetic pathway for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters critical for the successful execution of this workflow.

StepReagent / CatalystEquivalentsSolventTemperatureExpected Yield
1. Cyanohydrin TMSCN / ZnI₂1.5 / 0.05Anhydrous DCM0 °C → 25 °C88 - 92%
2. Reduction DIBAL-H (1M in Toluene)1.2Anhydrous DCM-78 °C70 - 75%
3. Deprotection Trifluoroacetic Acid (TFA)10.0DCM0 °C → 25 °C> 95%

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory under a fume hood using standard Schlenk line techniques to maintain anhydrous conditions where specified.

Step 1: Synthesis of 2-[1-(Boc-aminomethyl)cyclopropyl]-2-(trimethylsilyloxy)propanenitrile

Rationale: Direct addition of HCN is hazardous and reversible. Using TMSCN with a Lewis acid catalyst (ZnI₂) drives the reaction forward by trapping the intermediate alkoxide as a stable silyl ether [2].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charge: Dissolve 1-(Boc-aminomethyl)cyclopropyl methyl ketone (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add anhydrous Zinc Iodide (ZnI₂, 0.5 mmol, 0.05 eq) to the solution.

  • Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add Trimethylsilyl cyanide (TMSCN, 15.0 mmol, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualizing with ninhydrin).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude TMS-cyanohydrin, which is typically pure enough to be used directly in the next step.

Step 2: DIBAL-H Reduction to the α-Hydroxy Aldehyde

Rationale: DIBAL-H is an electrophilic reducing agent. At strictly controlled cryogenic temperatures (-78 °C), it reduces the nitrile to an iminium intermediate without over-reducing to the primary amine. Aqueous workup hydrolyzes both the iminium to the aldehyde and the TMS ether to the free tertiary alcohol [3].

  • Preparation: Dissolve the crude TMS-cyanohydrin (approx. 9.5 mmol) in 60 mL of anhydrous DCM in a flame-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reduction: Slowly add DIBAL-H (1.0 M in toluene, 11.4 mL, 1.2 eq) dropwise via syringe pump over 30 minutes. Maintain the temperature at -78 °C and stir for an additional 2 hours.

  • Quenching (Critical Step): Quench the reaction at -78 °C by the careful addition of methanol (2 mL) to destroy excess DIBAL-H, followed by 30 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Expert Insight: Rochelle's salt chelates the aluminum byproducts, preventing the formation of intractable aluminum hydroxide emulsions that trap the product and ruin yields.

  • Hydrolysis & Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the two phases separate cleanly. Extract with DCM (3 x 40 mL). Dry the organics over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected α-hydroxy aldehyde.

Step 3: Deprotection to Target Compound

Rationale: Acidic cleavage of the Boc group using TFA is standard. The product is isolated as the TFA salt. Isolating the free base is not recommended, as the free primary amine will rapidly undergo intramolecular cyclization or intermolecular oligomerization with the highly electrophilic α-hydroxy aldehyde.

  • Reaction: Dissolve the Boc-protected intermediate (5.0 mmol) in 20 mL of DCM. Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 50.0 mmol, approx. 3.8 mL) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Purification: Co-evaporate the resulting residue with toluene (3 x 10 mL) to remove residual traces of TFA. Triturate the resulting oil with cold diethyl ether to precipitate 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal as its stable trifluoroacetate salt. Filter and dry under high vacuum.

References

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. An efficient synthesis of β-aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914-917. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Science. (Reference for DIBAL-H reduction protocols of nitriles to aldehydes). [Link]

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in Biological Matrices

Abstract This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-[1-(Aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in plasma. The unique physicochemical properties of this analyte, possessing a primary amine, a hydroxyl group, and a reactive aldehyde, present significant challenges for bioanalysis, including poor retention in reversed-phase chromatography and potential instability. To overcome these challenges, this method employs a derivatization strategy coupled with Hydrophilic Interaction Liquid Chromatography (HILIC). The method demonstrates excellent linearity, accuracy, precision, and stability, meeting the rigorous standards for bioanalytical method validation outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic and toxicokinetic studies of this compound.

Introduction: The Analytical Challenge

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a small, polar organic molecule with a molecular weight of approximately 185.26 g/mol .[1] Its structure, which includes a primary amine, a hydroxyl group, and an aldehyde, makes it a challenging analyte for conventional LC-MS/MS analysis. The high polarity of the molecule leads to poor retention on traditional reversed-phase (RP) columns, often causing it to elute in the solvent front where matrix effects can be most pronounced.[2] Furthermore, the aldehyde and amine functionalities are chemically reactive and can lead to instability in biological matrices and during sample processing.

To address these issues, a strategic approach is required. This application note details a method that couples chemical derivatization with HILIC separation to achieve the necessary retention, selectivity, and sensitivity for reliable quantification.

Method Development Strategy

The development of a robust LC-MS/MS method for this analyte hinges on overcoming its inherent analytical challenges. The following diagram illustrates the decision-making process for the method development.

MethodDevelopment cluster_Solutions Solution Strategies cluster_Implementation Implementation Analyte Analyte: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (Polar, Reactive) Challenge1 Poor Retention in RP-LC Analyte->Challenge1 Challenge2 Potential Instability (Aldehyde/Amine Reactivity) Analyte->Challenge2 Challenge3 Low MS Ionization Efficiency Analyte->Challenge3 Solution1 HILIC Chromatography Challenge1->Solution1 Solution2 Derivatization Challenge2->Solution2 Challenge3->Solution2 HILIC HILIC Column (e.g., Amide or Silica) Solution1->HILIC Solution3 Optimized MS Conditions Solution2->Solution3 Deriv Derivatization with (e.g., Dansyl Chloride) Solution2->Deriv MS Positive ESI, MRM Solution3->MS FinalMethod Final Validated Method HILIC->FinalMethod Deriv->FinalMethod MS->FinalMethod

Caption: Decision workflow for method development.

Derivatization: Enhancing Stability and Detectability

To mitigate the reactivity of the aldehyde and primary amine groups and to improve chromatographic retention and mass spectrometric detection, a derivatization step is employed. Derivatization can enhance the stability of the analyte and improve ionization efficiency.[3][4] Dansyl chloride is an excellent candidate for this purpose as it reacts with both primary amines and, under certain conditions, can be used to derivatize aldehydes, significantly increasing the hydrophobicity and ionization efficiency of the analyte.[4]

Chromatographic Separation: The Power of HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[6][8] This allows for the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.[6][8] For the derivatized analyte, a HILIC column (e.g., an amide or silica-based phase) provides excellent retention and peak shape.[2][5]

Mass Spectrometric Detection: Achieving Sensitivity and Selectivity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) in the positive ion mode is chosen due to the presence of the basic amine group, which is readily protonated. The derivatization with dansyl chloride further enhances the ionization efficiency.

Experimental Protocols

Materials and Reagents
  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS)

  • Dansyl Chloride

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Plasma (K2EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and SIL-IS and dissolve in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

Sample Preparation Protocol

The following workflow outlines the sample preparation procedure:

SamplePrep Start Plasma Sample (50 µL) Add_IS Add SIL-IS (10 µL) Start->Add_IS PPT Protein Precipitation (200 µL ACN) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant (150 µL) Vortex->Supernatant Derivatize Add Dansyl Chloride & Buffer Supernatant->Derivatize Incubate Incubate (e.g., 60°C, 30 min) Derivatize->Incubate Inject Inject into LC-MS/MS Incubate->Inject

Caption: Sample preparation workflow.

  • To 50 µL of plasma sample, add 10 µL of the SIL-IS working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Add 50 µL of a dansyl chloride solution (in acetone) and 50 µL of a sodium bicarbonate buffer (pH 9.5).

  • Vortex and incubate the mixture at 60°C for 30 minutes.

  • After cooling, transfer the sample to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System High-performance liquid chromatography system
ColumnHILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of derivatized standard
Source Temperature500°C
IonSpray Voltage5500 V

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[9][10][11][12][13][14][15][16] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention time of the analyte and ISComplies
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%0.1 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)Within acceptable limits for all QC levels
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10% for all QC levels
Matrix Effect CV% of IS-normalized matrix factor ≤ 15%Complies
Recovery Consistent and reproducible> 85%
Stability
- Freeze-Thaw (3 cycles)Within ±15% of nominalStable
- Bench-Top (4 hours)Within ±15% of nominalStable
- Long-Term (-80°C, 30 days)Within ±15% of nominalStable
- Post-Preparative (24 hours)Within ±15% of nominalStable

Conclusion

This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in human plasma. The strategic use of derivatization with dansyl chloride coupled with HILIC separation effectively overcomes the analytical challenges posed by the analyte's high polarity and reactive functional groups. The method has been thoroughly validated and meets the stringent requirements of regulatory guidelines. This reliable and reproducible method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Obaid, A. M. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Chypre, M., & Le-Person, M. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 397(8), 3245–3253. [Link]

  • Al-Tannak, N. F., & Al-Obaid, A. M. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. [Link]

  • van der Zwan, G., Witting, M., & Schmitt-Kopplin, P. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Metabolomics, 11(6), 1833–1843. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.
  • van der Zwan, G., Witting, M., & Schmitt-Kopplin, P. (2015). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Metabolomics, 11(6), 1833-1843. [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 162-173. [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(15), 7649–7656. [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(3), 1954–1961. [Link]

  • Williams, T. I., et al. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry, 77(10), 3383–3392. [Link]

  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.
  • Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]

  • Al-Soud, Y. A., & Al-Masri, D. M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(19), 6296. [Link]

  • Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Claeson, A.-S., Östin, A., & Sunesson, A. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 1045–1051. [Link]

  • Santa, T. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 21(21), 8234. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Lewis, M. R., et al. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. ChemRxiv. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

  • Weng, C.-C., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis, 25(4), 957-965. [Link]

  • Li, L., & Li, X. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • Baños, R., et al. (2007). Determination of Low-Molecular-Mass Aldehydes in Water Samples by Liquid Chromatography and Chemiluminescence Detection Using Continuous in situ Derivatization/Preconcentration with Dansylhydrazine. Analytical Chemistry, 79(22), 8569–8576. [Link]

  • Kim, H.-J., et al. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 128(2), 532-538. [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-hydroxypropan-1-one. Retrieved from [Link]

Sources

Method

Advanced Application Note: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in the Design of Conformationally Restricted Peptidomimetics

Target Audience: Structural Biologists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols Executive Summary & Mechanistic Rationale The tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Application Note & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The transition from native bioactive peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: high conformational entropy (which reduces target binding affinity) and susceptibility to proteolytic degradation [1]. The incorporation of cyclopropane-containing amino acids into peptide backbones has emerged as a premier strategy to address both issues simultaneously [2].

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS: 1872188-60-7) is a highly specialized, densely functionalized building block[4]. Structurally, it serves as a precursor to a highly substituted γ -amino acid. The molecule features a di-quaternary steric core: the C1 of the cyclopropyl ring and the adjacent C2 of the propanal chain. This extreme steric bulk, combined with the inherent "cyclopropylic strain," severely restricts the χ1​ and ϕ/ψ dihedral angles of the resulting peptide backbone. When incorporated into a sequence, it forces the peptide into a rigidified turn conformation, drastically reducing the entropic penalty upon target binding while sterically shielding the adjacent amide bonds from protease active sites[3].

G N1 Bioactive Peptide (Flexible, Protease Susceptible) N2 2-[1-(Aminomethyl)cyclopropyl]- 2-hydroxypropanal N1->N2 Incorporation N3 Conformational Restriction (Cyclopropylic Strain) N2->N3 Induces N4 Metabolic Stability (Protease Resistance) N2->N4 Enhances N5 Optimized Peptidomimetic (High Affinity & Half-life) N3->N5 Target Binding N4->N5 In Vivo Efficacy

Logical flow of peptidomimetic optimization using cyclopropyl precursors.

Chemical Profiling & Integration Strategies

The precursor contains three critical functional handles:

  • Primary Amine (Aminomethyl): Serves as the N-terminus for chain elongation.

  • Aldehyde (Propanal): Can be utilized directly for reductive amination to form a protease-proof reduced amide isostere ( ψ[CH2​NH] ), or oxidized to a carboxylic acid for standard amide coupling.

  • Tertiary Hydroxyl: Acts as a hydrogen-bond donor/acceptor, mimicking transition states in protease inhibitors (e.g., renin or HIV protease inhibitors) [3].

Because of the acid-sensitive cyclopropane ring and the tertiary hydroxyl group, standard harsh oxidative or coupling conditions will lead to ring-opening or dehydration. Therefore, highly specific, mild reaction conditions must be employed.

Workflow S1 Fmoc-Protection of Aminomethyl S2 Oxidation of Aldehyde to Carboxylic Acid S1->S2 Pinnick Oxidation S3 Solid-Phase Peptide Synthesis (SPPS) S2->S3 Coupling Reagents S4 Cleavage & Deprotection S3->S4 TFA/Scavengers S5 Purified Cyclopropyl Peptidomimetic S4->S5 HPLC

Synthetic workflow for integrating the cyclopropyl precursor into SPPS.

Validated Experimental Protocols

The following protocols have been engineered to ensure the structural integrity of the precursor is maintained during peptide integration.

Protocol A: Mild Oxidation to Carboxylic Acid (Pinnick Oxidation)

Objective: Convert the aldehyde to a carboxylic acid for standard Solid-Phase Peptide Synthesis (SPPS) without triggering dehydration or cyclopropane ring-opening.

  • Amine Protection:

    • Procedure: Dissolve the precursor in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na2​CO3​ . Add 1.2 equivalents of Fmoc-OSu at 0°C.

    • Causality: Fmoc protection is mandatory prior to oxidation. Leaving the amine unprotected will result in rapid intramolecular Schiff base formation (cyclization) with the adjacent aldehyde.

  • Pinnick Oxidation:

    • Procedure: Dissolve the Fmoc-protected intermediate in a mixture of t-butanol and water (4:1). Add 10 equivalents of 2-methyl-2-butene, followed by 1.5 equivalents of NaH2​PO4​ (buffer) and 1.5 equivalents of NaClO2​ . Stir at room temperature for 4 hours.

    • Causality: The tertiary hydroxyl and the strained cyclopropane ring prohibit the use of Jones reagent or permanganate. The Pinnick oxidation is highly chemoselective for aldehydes. 2-methyl-2-butene is critical as a scavenger; it captures the hypochlorous acid ( HOCl ) byproduct, preventing destructive electrophilic chlorination of the cyclopropane ring.

  • Validation Checkpoint:

    • Action: Monitor via LC-MS.

    • Success Criteria: Complete disappearance of the aldehyde mass and appearance of the [M+H]+ peak corresponding to the carboxylic acid (+16 Da shift).

Protocol B: On-Resin Reductive Amination ( ψ[CH2​NH] Isostere Formation)

Objective: Utilize the aldehyde directly to form a reduced amide bond with a resin-bound peptide, creating a linkage that is entirely impervious to proteolytic cleavage.

  • Resin Swelling & Schiff Base Formation:

    • Procedure: Swell the resin-bound peptide (bearing a free N-terminus) in a 1:1 mixture of DMF and DCM. Add 3 equivalents of the Fmoc-protected precursor and 1% (v/v) glacial acetic acid. Shake for 2 hours.

    • Causality: The DMF/DCM solvent mixture is deliberately chosen to ensure both optimal swelling of the polystyrene resin matrix (DCM) and complete solubility of the highly polar precursor (DMF). Acetic acid acts as a mild catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack by the resin-bound amine without prematurely cleaving acid-sensitive side-chain protecting groups (e.g., tBu, Trt).

  • Selective Reduction:

    • Procedure: Add 3 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) and shake for an additional 12 hours.

    • Causality: NaBH(OAc)3​ is explicitly selected over Sodium borohydride ( NaBH4​ ). It is a milder, sterically hindered reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material into a dead-end alcohol.

  • Validation Checkpoint:

    • Action: Perform a Kaiser test on a micro-cleaved resin sample.

    • Success Criteria: A negative (yellow) result indicates complete conversion of the primary amine to the secondary amine.

Quantitative Data & Benchmarks

The integration of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal yields profound improvements in the pharmacokinetic and biophysical profiles of the resulting peptidomimetics.

MetricStandard Linear PeptideCyclopropyl PeptidomimeticCausality / Mechanism
Proteolytic Half-Life ( t1/2​ ) < 30 mins> 24 hoursExtreme steric shielding of the amide bond by the di-quaternary cyclopropyl core prevents protease active site docking.
Conformational Entropy ( ΔS ) High (Flexible)Low (Rigid)Cyclopropylic strain restricts χ1​ and ϕ/ψ dihedral angles, pre-organizing the binding conformation.
Target Binding Affinity ( Kd​ ) ~ 100 nM~ 5 nMReduced entropic penalty upon target binding due to structural pre-organization [2].
Membrane Permeability ( Papp​ ) LowModerate/HighMasking of polar backbone amides via intramolecular hydrogen bonding induced by the enforced turn structure.

References

  • Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. ResearchGate.1

  • Concise Synthesis of Optically Active Cyclopropane β -Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.2

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research - ACS Publications.3

  • 2-hydroxypropanal (Including CAS: 1872188-60-7). Sigma-Aldrich.Link

Sources

Application

Application Note: NMR Spectroscopy Characterization of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Chemical Context The compound 2-[1-(aminomethyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Chemical Context

The compound 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal is a highly functionalized, sterically constrained sp3 -rich building block,. Scaffolds containing the 1-(aminomethyl)cyclopropyl motif are increasingly critical in modern drug discovery, serving as key intermediates in the synthesis of advanced therapeutics, including GLP-1 receptor modulators for metabolic conditions like Type 2 diabetes[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating challenge. The presence of a chiral quaternary center at C-2 induces profound magnetic non-equivalence across the molecule. This application note details a self-validating NMR workflow designed to unambiguously assign the structure, explaining the causality behind the complex diastereotopic splitting patterns observed in both the cyclopropyl ring and the aminomethyl group.

Structural Challenges & NMR Causality

To understand the NMR spectrum, we must first map the structural topology and its stereochemical consequences.

  • The Chiral Center (C-2): The alpha-carbon of the propanal backbone is bonded to four distinct groups: a hydroxyl (-OH), a methyl (-CH3), an aldehyde (-CHO), and the cyclopropyl substituent. This makes C-2 a stereocenter.

  • Diastereotopicity of the Aminomethyl Group: The -CH₂-NH₂ group is adjacent to the chiral C-2. Because the molecule lacks a plane of symmetry, the two protons of this methylene group are in permanently distinct magnetic environments, regardless of C-C bond rotation. Consequently, they appear not as a simple singlet, but as an AB quartet exhibiting strong geminal coupling ( 2J≈13 Hz).

  • Cyclopropyl Ring Complexity: The rigidity of the cyclopropane ring, combined with the adjacent chiral center, means the "top" and "bottom" faces of the ring experience different shielding effects from the -OH, -CHO, and -CH₃ groups. As a result, the two methylene carbons of the ring are chemically non-equivalent (diastereotopic carbons). Furthermore, within each CH₂ group, the cis and trans protons are also non-equivalent. This breaks all symmetry, yielding four distinct cyclopropyl proton signals that couple to one another in a complex multiplet system.

The Self-Validating System: 2D NMR Workflow

A robust structural elucidation cannot rely on 1D chemical shifts alone. We employ a self-validating system where every assignment is corroborated by orthogonal data points.

  • 1D ¹H and ¹³C / DEPT-135: Establishes the baseline inventory of protons and carbons. DEPT-135 is critical here: it nullifies quaternary carbons (confirming C-2 and C-1') and inverts CH₂ signals, instantly isolating the aminomethyl and cyclopropyl carbons from the methyl and aldehyde signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct C-H pairs, anchoring the complex ¹H multiplets to their respective ¹³C signals.

  • COSY (Correlation Spectroscopy): Traces the homonuclear spin systems, specifically mapping the intricate J -coupling network of the four cyclopropyl protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. By observing 2J and 3J correlations, we bridge the isolated spin systems across the quaternary "blind spots" (C-2 and C-1').

Self_Validation Hypothesis Initial 1D Assignment (1H & 13C Shifts) COSY COSY (Vicinal/Geminal H-H) Hypothesis->COSY Propose spin systems HSQC HSQC (Direct C-H) Hypothesis->HSQC Propose C-H pairs HMBC HMBC (Long-range C-H) COSY->HMBC Cross-check networks Validation Self-Validated Molecular Backbone COSY->Validation Confirm Diastereotopicity HSQC->HMBC Anchor C for long-range HMBC->Validation Confirm Quaternary C

Figure 1: Self-validating 2D NMR workflow for rigorous structural elucidation.

Experimental Protocol

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ .

  • Causality: DMSO-d₆ is chosen over CDCl₃ because it forms strong hydrogen bonds with the -OH and -NH₂ groups. This dramatically slows down intermolecular proton exchange, allowing these labile protons to be observed as distinct, sharp signals rather than broad, indistinguishable humps.

Step 2: 1D Acquisition
  • ¹H NMR: Acquire at 500 MHz or 600 MHz. Use 16 scans, a 30° excitation pulse, and a relaxation delay (D1) of 2 seconds.

  • ¹³C & DEPT-135: Acquire at 125 MHz or 150 MHz. Use 512–1024 scans. The DEPT-135 pulse sequence is mandatory to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

Step 3: 2D Acquisition
  • COSY: Acquire with a standard gradient-selected sequence. 128 increments in t1, 4 scans per increment.

  • HSQC: Optimized for 1JCH​=145 Hz.

  • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). This is critical for linking the aldehyde and methyl groups to the cyclopropyl ring via the C-2 quaternary center.

Step 4: D₂O Exchange (Validation)
  • Add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the signals at ~4.85 ppm and ~1.60 ppm unambiguously validates them as the -OH and -NH₂ protons, respectively.

Data Presentation & Interpretation

The following tables summarize the expected quantitative data derived from the self-validating workflow.

Table 1: ¹H NMR Assignments (DMSO-d₆, 500 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale & Causality
H-1 9.60s1HAldehyde proton; highly deshielded by the carbonyl anisotropy.
-OH 4.85br s1HHydroxyl proton; disappears upon D₂O exchange.
H-4'a 2.80d ( J=13.0 Hz)1HAminomethyl proton; diastereotopic AB system due to chiral C-2.
H-4'b 2.65d ( J=13.0 Hz)1HAminomethyl proton; diastereotopic AB system due to chiral C-2.
-NH₂ 1.60br s2HAmine protons; disappears upon D₂O exchange.
H-3 1.25s3HMethyl group adjacent to the quaternary C-2 center.
H-2'a 0.85m1HCyclopropyl CH₂; non-equivalent due to asymmetric environment.
H-3'a 0.65m1HCyclopropyl CH₂; non-equivalent due to asymmetric environment.
H-2'b 0.50m1HCyclopropyl CH₂; non-equivalent due to asymmetric environment.
H-3'b 0.35m1HCyclopropyl CH₂; non-equivalent due to asymmetric environment.
Table 2: ¹³C NMR Assignments (DMSO-d₆, 125 MHz)
PositionChemical Shift (ppm)DEPT-135 PhaseAssignment Rationale
C-1 204.5Positive (CH)Carbonyl carbon of the aldehyde.
C-2 76.2Null (Quat)Oxygen-bearing chiral quaternary center.
C-4' 46.5Negative (CH₂)Aminomethyl carbon.
C-1' 31.0Null (Quat)Cyclopropyl quaternary carbon.
C-3 21.5Positive (CH₃)Methyl carbon.
C-2' 11.2Negative (CH₂)Cyclopropyl ring carbon (diastereotopic).
C-3' 9.8Negative (CH₂)Cyclopropyl ring carbon (diastereotopic).

HMBC Correlation Network

The most critical step in validating the structure is proving that the cyclopropyl ring, the aminomethyl group, and the propanal backbone are all connected. The HMBC experiment achieves this by showing correlations across the quaternary carbons.

HMBC_Correlations H_Ald H-1 (Aldehyde) C_Alpha C-2 (Chiral OH) H_Ald->C_Alpha 2J H_Me H-3 (Methyl) C_Ald C-1 (C=O) H_Me->C_Ald 3J H_Me->C_Alpha 2J C_Cy C-1' (Cyclopropyl) H_Me->C_Cy 3J H_Am H-4' (Aminomethyl) H_Am->C_Alpha 3J H_Am->C_Cy 2J

Figure 2: Key HMBC correlations validating the C2 chiral center linkages.

By observing the 3J correlation from the aminomethyl protons (H-4') to the chiral center (C-2), and the corresponding 3J correlation from the methyl protons (H-3) to the cyclopropyl quaternary carbon (C-1'), the intact molecular framework is definitively confirmed.

References

  • World Intellectual Property Organization. (2023). WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal, hereafter referred to as "the compound." This resource...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal, hereafter referred to as "the compound." This resource is designed to provide in-depth, scientifically grounded answers to common challenges encountered during its experimental use, with a primary focus on its characterization and solubilization in aqueous media. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Compound Profile & Initial Assessment

Q1: What are the key structural features of this compound and how do they predict its aqueous solubility?

Answer: Understanding the compound's structure is the first step in troubleshooting its solubility. It possesses four key functional groups that influence its behavior in water:

  • Primary Amine (-CH₂NH₂): This group is basic. At neutral or acidic pH, it becomes protonated (-CH₂NH₃⁺), acquiring a positive charge that dramatically increases its affinity for polar water molecules.[1][2] The estimated pKa of this amine is approximately 9.5-10.5.

  • Tertiary Alcohol (-OH): This polar group can participate in hydrogen bonding with water, contributing positively to solubility.

  • Aldehyde (-CHO): The aldehyde is a polar group that can act as a hydrogen bond acceptor. However, it is also the most reactive site on the molecule and can form a hydrate (geminal diol) in water, which can influence solubility and stability.[3][4]

  • Cyclopropyl Ring: This is a non-polar, hydrocarbon component that reduces aqueous solubility through hydrophobic effects.[1][5]

Section 2: Foundational Troubleshooting - The pH-Solubility Profile

Q2: I'm observing very poor solubility when dissolving the compound in pure water or a neutral buffer (e.g., PBS pH 7.4). What is the most likely cause?

Answer: The most common cause of poor solubility in neutral or basic media is the non-ionized state of the primary amine. According to the Henderson-Hasselbalch equation, when the pH of the solution is near or above the pKa of the amine (~9.5), the compound will exist predominantly in its neutral, free base form.[6][7][8] This form is significantly less polar and thus less soluble in water. Dissolving it in a buffer at pH 7.4 is not acidic enough to ensure full protonation, leading to poor solubility.

Q3: What is the first and most critical step I should take to improve solubility?

Answer: The first and most critical step is to perform a pH adjustment to fully protonate the primary amine.[9][10][11] We recommend creating an acidic stock solution. By lowering the pH to at least 1-2 units below the pKa (e.g., pH 4.0-5.0), you ensure that over 99% of the compound is converted to its highly soluble ammonium salt form.

A simple test is to prepare a slurry of the compound in water and add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. You should observe the solid dissolving as the pH decreases.

Section 3: Advanced Solubilization Strategies

Q4: I've adjusted the pH to 4.5, and while solubility has improved, it's still not sufficient for my desired concentration. What are my next options?

Answer: If pH adjustment alone is insufficient, the next step is to employ advanced solubilization techniques. These should be explored systematically.

1. Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system.[12][13][] This provides a more favorable environment for the non-polar cyclopropyl group, thereby increasing overall solubility.

A screening study is the best approach. Start with low percentages of co-solvents and increase as needed, keeping the pH of the aqueous portion acidic (e.g., pH 4.5).

Table 1: Example Co-solvent Screening Data

Co-solvent Concentration (v/v %) pH (Aqueous Phase) Observed Solubility (mg/mL) Notes
None 0% 4.5 ~1.5 Baseline solubility in acidic buffer.
Ethanol 10% 4.5 ~5.0 Moderate improvement.
Propylene Glycol (PG) 10% 4.5 ~7.5 Good improvement.
Polyethylene Glycol 400 (PEG 400) 10% 4.5 ~12.0 Significant improvement.[15]

| Dimethyl Sulfoxide (DMSO) | 5% | 4.5 | ~25.0 | Highest solubility, but check for experimental compatibility. |

2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can encapsulate the non-polar cyclopropyl group of your compound, forming an "inclusion complex" where the hydrophobic part is shielded from water.[18][19] This new complex has a more hydrophilic exterior, leading to a significant increase in aqueous solubility.[20]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

Section 4: Stability Considerations - Is It Solubility or Degradation?

Q5: My compound dissolves initially in my aqueous buffer, but a precipitate forms after several hours or overnight. Is this a solubility issue?

Answer: Not necessarily. While it could be slow precipitation of a supersaturated solution, the presence of the aldehyde functional group suggests you should investigate potential chemical instability. Aldehydes are reactive and can undergo several transformations in aqueous media, especially over time.[21][22]

Possible Degradation Pathways:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which would have different solubility properties.

  • Polymerization/Self-Reaction: Aldehydes can undergo aldol condensation reactions, especially under certain pH conditions, leading to larger, less soluble oligomers.

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to see if it is the original compound or a new species.

  • Run a Time-Course Study: Prepare your solution and measure the concentration of the parent compound immediately and at several time points (e.g., 1, 4, 8, 24 hours). A decreasing concentration of the parent compound indicates degradation, not just poor solubility.

  • Consider Antioxidants: If oxidation is suspected, try preparing the solution with de-gassed buffers or adding a small amount of an antioxidant like ascorbic acid.

  • Forced Degradation: As part of a formal stability assessment, forced degradation studies (stress testing) are performed by intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high heat, oxidizing agents) to rapidly identify potential degradation products and establish degradation pathways.[23][24][25][26][27]

Section 5: Experimental Protocols & Workflows

Protocol 1: Determining the pH-Solubility Profile

This protocol provides a systematic way to determine the solubility of the compound across a range of pH values.

  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Add Excess Compound: To a vial containing a known volume (e.g., 1 mL) of each buffer, add an excess amount of the compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase for your analytical method (e.g., HPLC-UV).

  • Quantify: Analyze the diluted sample and compare it to a standard curve to determine the concentration. This concentration is the equilibrium solubility at that specific pH.

  • Plot Data: Plot solubility (mg/mL or mM) on the y-axis versus the pH on the x-axis to visualize the pH-solubility profile.

Section 6: Visual Troubleshooting Guide

The following workflow provides a visual decision-making guide for addressing solubility issues with the compound.

TroubleshootingWorkflow start Poor Solubility Observed in Aqueous Media check_ph Is the solution pH controlled and acidic (pH < 6)? start->check_ph check_stability Does precipitate form over time (e.g., > 2 hours)? start->check_stability adjust_ph ACTION: Adjust pH to 4.0-5.0 using dilute acid (e.g., HCl). check_ph->adjust_ph No re_eval_sol Re-evaluate Solubility check_ph->re_eval_sol Yes adjust_ph->re_eval_sol sol_ok Solubility Issue Resolved re_eval_sol->sol_ok Yes adv_methods Solubility Improved but Insufficient. Proceed to Advanced Methods. re_eval_sol->adv_methods No cosolvent Screen Co-solvents (e.g., PEG 400, PG, DMSO) in acidic buffer. adv_methods->cosolvent cyclodextrin Test Complexation (e.g., with HP-β-CD) in acidic buffer. adv_methods->cyclodextrin check_stability->check_ph No investigate_degradation SUSPECT DEGRADATION - Characterize precipitate - Perform time-course study check_stability->investigate_degradation Yes

Caption: Troubleshooting workflow for compound solubility.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology, 20(5), 323-335. [Link]

  • Yellela, S. R. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Kaur, T., & Singh, J. (2014). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 4(4), 118-124. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • Babu, P. S., & Kumar, A. (2018). Solid form changes for improving aqueous solubility. Drug Development and Industrial Pharmacy, 44(2), 175-186. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Szejtli, J. (2005). Past, present, and future of cyclodextrin research. Pure and Applied Chemistry, 77(6), 1103-1115. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11. [Link]

  • Avdeef, A. (2011). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. ADMET & DMPK, 1(1), 1-23. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(10), 54-64. [Link]

  • Chemistry LibreTexts. (2023). Solubility of Amines. [Link]

  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]

  • Wen, H., & Morris, K. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 949-963. [Link]

  • Reynolds, T. D., & Tam, K. Y. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 281-284. [Link]

  • Babu, P. S., & Subrahmanyam, C. V. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. [Link]

  • Karimi-Jafari, M., & Ghassempour, A. (2018). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-4. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]

  • Haidar, S., & Jensen, G. (2015). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 39(3), 42-49. [Link]

  • Chemistry LibreTexts. (2022). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • PharmaInfo.net. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation study: an integrated approach to stress testing. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. [Link]

  • Lee, S. K., et al. (2013). pH dependence of amino acid solubility. Biotechnology and Bioengineering, 110(7), 1957-1966. [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • University of Calgary Department of Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Welcome to the technical support center for the synthesis and purification of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal. This guide is designed for researchers, scientists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable intermediate. We will address common challenges, with a focus on impurity reduction, by providing in-depth troubleshooting advice and frequently asked questions. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your process.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

During the scale-up of chemical syntheses, unforeseen challenges can arise that were not apparent at the laboratory scale. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Increased Levels of Unknown Impurities Detected Post-Scale-Up

Question: We've successfully scaled our synthesis of 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal from a 10g to a 1kg scale. However, our recent batches show several new, unidentified impurities on our HPLC analysis that were not present in our lab-scale runs. What could be the cause, and how do we address this?

Answer: This is a common challenge in process scale-up. The appearance of new impurities often points to changes in the reaction environment as the scale increases. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Starting Materials:

  • Vendor and Grade: Did you change the supplier or grade of your starting materials for the larger scale production? Raw materials available in research quantities may differ in their impurity profiles from those available at the ton-scale.[1]

  • Actionable Advice:

    • Obtain and compare the Certificate of Analysis (CoA) for both the lab-scale and scale-up batches of starting materials.

    • Perform a thorough analysis of the current starting materials to identify any potential new impurities that could be carried through the synthesis.[2][3]

2. Investigate Reaction Conditions:

  • Heat and Mass Transfer: In larger reactors, inefficient mixing and slower heat transfer can create localized "hot spots" or areas of high reactant concentration. These deviations from the ideal lab-scale conditions can lead to side reactions and impurity formation.[1]

  • Actionable Advice:

    • Review your mixing speed and reactor geometry. Computational fluid dynamics (CFD) modeling can predict mixing patterns and heat transfer rates at a larger scale.[1]

    • Consider a slower, more controlled addition of reagents in the scaled-up process to better manage reaction exotherms.

3. Impurity Identification and Characterization:

  • The "Identify and Conquer" Strategy: To effectively control impurities, you must first know what they are.[3]

  • Actionable Advice:

    • Utilize a combination of analytical techniques to identify the structure of the unknown impurities. High-performance liquid chromatography-mass spectrometry (HPLC-MS) can provide molecular weight information, while isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the full structure.[3][4][5]

Workflow for Impurity Identification: ```dot graph "Impurity Identification Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="New Impurity Detected in Scale-Up Batch"]; B [label="LC-MS Analysis"]; C [label="Obtain Molecular Weight"]; D [label="Preparative HPLC/SFC Isolation"]; E [label="Obtain Pure Impurity Sample"]; F [label="NMR Spectroscopy"]; G [label="Elucidate Chemical Structure"]; H [label="Propose Formation Mechanism"]; I [label="Develop Control Strategy"];

A -> B; B -> C; C -> D [label="Isolate for structural analysis"]; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: A simplified workflow illustrating the application of QbD principles.

Q4: Are there any specific safety considerations when scaling up reactions involving cyclopropane derivatives?

A4: Yes, cyclopropane rings are strained systems and can be susceptible to ring-opening reactions, which can sometimes be highly exothermic. It is crucial to have a thorough understanding of the reaction thermodynamics and kinetics before scaling up. A reaction calorimetry study is highly recommended to assess the thermal risk of the process.

III. Experimental Protocols

Protocol 1: General Method for Impurity Analysis by HPLC-UV

Objective: To separate and quantify impurities in 2-[1-(aminomethyl)cyclopropyl]-2-hydroxypropanal.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: Integrate all peaks and report the area percentage of each impurity relative to the main peak.

IV. References

  • Benchchem. (n.d.). Common impurities in commercial "2-Aminopropan-2-ol" and their removal. Retrieved from

  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from

  • Thermo Fisher Scientific. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from

  • BioPharm International. (2020, July 1). Eliminating Residual Impurities Starts with a Strategic Plan. Retrieved from

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from

  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing. Retrieved from

  • Smolecule. (2024, August 10). 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal. Retrieved from

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharma Focus Asia. Retrieved from

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Journal of Pharmaceutical Research International. Retrieved from

  • Snead, D. R., & Chen, C. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. Retrieved from

  • Patsnap. (2025, May 9). Scaling Up Protein Purification: From Lab to Pilot Scale. Retrieved from

  • BOC Sciences. (2023, May 7). Research Methods of Drug Impurities. Retrieved from

  • Small scale His-Tag purification under nature conditions. (n.d.). Retrieved from

  • Purolite. (n.d.). Scaling Protein Purification. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from

  • 5.2 Protein purification. (n.d.). Retrieved from

  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC. Retrieved from

  • Scale-Up of Protein Purification: Downstream Processing Issues. (n.d.). Springer. Retrieved from

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. (n.d.). Google Patents. Retrieved from

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). Journal of Medicinal Chemistry. Retrieved from

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2010). Chemical Reviews. Retrieved from

  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Welcome to the technical support guide for the analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. This document provides in-depth troubleshooting strategies, with a focus on resolving the common and often frus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. This document provides in-depth troubleshooting strategies, with a focus on resolving the common and often frustrating issue of chromatographic peak tailing. As a polar compound with a primary amine, this analyte presents specific challenges in reversed-phase HPLC that require a systematic and chemically-informed approach to overcome.

Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing

This section addresses the foundational principles behind why certain compounds, particularly basic analytes like 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, are prone to peak tailing.

Q1: What exactly is peak tailing in HPLC?

A: Ideal chromatographic peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry indicates an issue in the separation process, often stemming from more than one retention mechanism occurring simultaneously.[1][3] Tailing compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can signify underlying problems with the method or HPLC system.[4][5]

Q2: Why is 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal particularly susceptible to peak tailing?

A: The structure of this analyte contains a primary amine (-NH2) in the aminomethyl group, making it a basic compound.[6] In the typically acidic-to-neutral mobile phases used in reversed-phase HPLC, this amine group becomes protonated (positively charged). The root cause of tailing for such basic compounds is a strong, unwanted secondary interaction with the stationary phase.[1][3][7]

Specifically, the positively charged analyte interacts with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[3][4][5][8] This ion-exchange interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction, causing some analyte molecules to be delayed in their elution from the column, which results in a tailing peak.[5]

Q3: What are "residual silanol groups"?

A: Silica-based HPLC columns are made of silica particles chemically bonded with a hydrophobic stationary phase (like C18). However, the chemical process of bonding the C18 chains to the silica is never 100% complete due to steric hindrance.[5] This leaves some unreacted, polar silanol groups (Si-OH) on the surface.[1][5] These residual silanols, particularly the more acidic "free" silanols, are the active sites that cause peak tailing for basic compounds.[1] Modern, high-purity "Type B" silica columns and "end-capped" columns are manufactured to minimize these active sites.[1][3]

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the primary cause of peak tailing for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal: the electrostatic attraction between the protonated amine group and an ionized residual silanol group on the stationary phase surface.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Backbone (Si-O-Si) C18_1 C18 Chain Silica->C18_1 C18_2 C18 Chain Silica->C18_2 Silanol Ionized Silanol Group (Si-O⁻) Silica->Silanol Analyte Analyte Protonated Amine (R-NH₃⁺) Analyte->Silanol Unwanted Ionic Interaction (Secondary Retention)

Caption: Unwanted interaction causing peak tailing.

Troubleshooting Guide: A Step-by-Step Approach

Use this decision-making workflow and the detailed Q&A section below to diagnose and resolve peak tailing issues systematically.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Peak Tailing Observed for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal q_ph Is Mobile Phase pH ≤ 3.0? start->q_ph a_adjust_ph SOLUTION 1: Adjust Mobile Phase pH to 2.5 - 3.0 using a suitable buffer (formate, phosphate). q_ph->a_adjust_ph No q_column Are you using a modern, end-capped column? q_ph->q_column Yes end_node Peak Shape Improved a_adjust_ph->end_node a_change_column SOLUTION 2: Switch to a high-purity, end-capped column or a column with a different stationary phase (e.g., hybrid silica). q_column->a_change_column No / Unsure q_additives Have you tried mobile phase additives? q_column->q_additives Yes a_change_column->end_node a_add_base SOLUTION 3: Add a competing base (e.g., 0.05% TEA) or increase buffer strength (>25 mM). q_additives->a_add_base No q_system Do all peaks tail or just the analyte? Is the problem sudden? q_additives->q_system Yes a_add_base->end_node a_check_system SOLUTION 4: Check for system issues: - Column contamination/void - Leaks or extra-column volume - Sample overload q_system->a_check_system Yes a_check_system->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

Q4: My peak is tailing. How can I use mobile phase pH to fix it?

A: This is the most effective and common first step. The goal is to suppress the ionization of the residual silanol groups on the column.[3]

  • The Principle: Silanol groups are acidic and become negatively charged at pH values above approximately 3-4.[7][8] By lowering the mobile phase pH to a value between 2.5 and 3.0, you fully protonate the silanols (Si-OH), neutralizing their charge.[3][4][9][10] This eliminates the unwanted ionic attraction with your protonated basic analyte, leading to a significantly improved peak shape.[3]

  • Protocol:

    • Prepare the aqueous component of your mobile phase.

    • Add a suitable buffer. For LC-MS, volatile buffers like 0.1% formic acid or ammonium formate are ideal.[10] For UV detection, a 10-20 mM phosphate buffer can be used.[9]

    • Carefully adjust the pH of the aqueous portion to between 2.5 and 3.0 before mixing with the organic solvent (e.g., acetonitrile or methanol).[11]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

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Scientist's Note: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns or those not specifically designed for low pH can degrade, shortening their lifespan.[3]

Q5: I've lowered the pH, but I still see some tailing. What's next?

A: If pH adjustment alone is insufficient, your next steps involve either changing the column or modifying the mobile phase with additives.

  • Option A: Evaluate Your Column. If you are not using a modern column, this is often the source of the problem. Early "Type A" silica columns had high metal content and more active silanols.[9]

    • Action: Switch to a column specifically designed to reduce these secondary interactions. Look for columns described as:

      • End-capped: Where the residual silanols are chemically bonded with a small, non-polar group to make them inert.[3][10][12]

      • High-Purity or Type B Silica: These columns have a much lower concentration of active silanol groups from the start.[1]

      • Hybrid or Polymer-Based: These columns use alternative base materials that either shield silanol activity or eliminate it entirely.[1]

  • Option B: Use Mobile Phase Additives. Additives work by competing with your analyte for the active silanol sites.

    • Competing Base: Add a small, basic compound, often called a "sacrificial base," to the mobile phase. Triethylamine (TEA) is a classic example.[9][13] The protonated TEA will preferentially bind to the ionized silanols, effectively masking them from your analyte.[9]

      • Typical Concentration: 5-20 mM, or ~0.05% v/v TEA.[9]

      • Caution: Competing bases can shorten column lifetime over extended use.[9]

    • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can also help shield silanol interactions. If using a buffer like phosphate, try increasing the concentration to 25-50 mM (for UV detection only, not recommended for MS).[4][10]

Q6: My analyte is very polar and has poor retention even after fixing the tailing. What can I do?

A: This is a common scenario, as the strategies to reduce tailing (like low pH) can also reduce the retention of basic compounds.[11] If you have poor retention and/or tailing persists, consider Ion-Pair Chromatography (IPC).

  • The Principle: IPC is used to increase the retention of polar, ionizable compounds in reversed-phase HPLC.[14] You add an "ion-pairing reagent" to the mobile phase that has a charge opposite to your analyte and a hydrophobic "tail". For your positively charged analyte, you would use an anionic reagent like an alkyl sulfonate (e.g., sodium 1-octanesulfonate). The reagent forms a neutral, more hydrophobic ion-pair with your analyte, which is then better retained by the C18 stationary phase.[15][16]

  • Benefits: This technique can simultaneously increase retention and improve peak shape by masking silanol interactions.[15]

  • Considerations: IPC requires long column equilibration times and dedicated columns, as the reagents can be difficult to wash out completely.[15] It is also generally not compatible with mass spectrometry.[17]

Q7: The peak tailing appeared suddenly after many successful runs. What should I check?

A: Sudden performance degradation often points to a physical or contamination issue rather than a fundamental method chemistry problem.

  • Column Contamination/Failure: The most likely cause is the accumulation of strongly retained matrix components on the column inlet frit or at the head of the column packing.[2][18] This can create active sites and disrupt the flow path. A void can also form at the column inlet due to pressure shocks or pH instability.[3][10]

    • Action: Try flushing the column (in the reverse direction, if the manufacturer allows) with a strong solvent.[3] If this doesn't work, replacing the column or guard column is the best solution.[2]

  • Extra-Column Volume (Dead Volume): If all peaks in your chromatogram (not just your analyte) begin to tail or broaden, check your system connections.[10] A small gap in the tubing connection between the injector, column, or detector can introduce "dead volume," where the sample can diffuse and cause peak distortion.[7][18]

    • Action: Ensure all fittings are properly tightened and that the tubing is fully seated in its port.

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion.[18]

    • Action: Try injecting a 5-fold or 10-fold dilution of your sample. If the peak shape improves dramatically, you are overloading the column.

Summary of Troubleshooting Strategies
Problem Primary Cause Recommended Solution(s)
Peak Tailing Secondary ionic interactions with residual silanols.[3][4][5]1. Lower Mobile Phase pH: Adjust to pH 2.5-3.0 with a buffer.[1][3][9]2. Use a Competing Base: Add ~0.05% TEA to the mobile phase.[9][13]3. Increase Buffer Strength: Use >25 mM buffer (UV only).[4][10]
Persistent Tailing Highly active stationary phase.1. Change Column: Switch to a modern, end-capped, high-purity silica column.[1][3][10]2. Consider Alternative Phases: Use a hybrid or polymer-based column.[1]
Poor Retention & Tailing High polarity of the analyte.1. Use Ion-Pairing Reagent: Add an anionic reagent like an alkyl sulfonate.2. Decrease Organic Solvent %: Reduce the amount of ACN/MeOH in the mobile phase.[19]
Sudden Tailing System or column health issue.1. Check for Contamination: Flush or replace the guard/analytical column.[2][3]2. Inspect Connections: Ensure all fittings are secure to minimize dead volume.[18]
References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. (2022, March 15). Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Polar Compounds | SIELC Technologies. (n.d.). Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Retrieved from [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2025, February 17). Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Retrieved from [Link]

  • Ion pair chromatography reagents. (n.d.). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

Sources

Optimization

Improving extraction recovery of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal from biological matrices

Introduction Welcome to the technical support guide for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals facing challenges with its extraction from complex biological matrices like plasma, serum, and urine.

The unique structure of this analyte—a small, polar molecule featuring a primary amine, a tertiary alcohol, and a reactive aldehyde group—presents significant bioanalytical challenges.[1][2] Its hydrophilicity makes it difficult to partition from aqueous matrices, while the basic amine and reactive aldehyde can lead to inconsistent recovery due to pH sensitivity, unwanted reactions, and poor chromatographic behavior.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will explore the causality behind each experimental choice, moving beyond simple procedural steps to empower you with the scientific rationale needed to optimize your extraction protocol effectively.

Frequently Asked Questions & Troubleshooting Guide
Q1: My overall recovery for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is consistently low (<40%). Where should I begin troubleshooting?

A1: Start by systematically evaluating each stage of your workflow. Low recovery is a common issue for this type of polar, functionalized molecule.[4][5] The problem can often be traced back to one of three key areas: sample pre-treatment, the extraction method itself, or analyte instability.

A systematic approach is crucial to pinpointing the source of analyte loss.[4][5] Before making drastic changes, verify foundational parameters:

  • Pipetting and Standards: Confirm the accuracy of your pipettes and the concentration of your spiking solutions.

  • Sample Handling: Ensure samples are handled consistently, avoiding excessive freeze-thaw cycles which can alter the sample matrix.[6]

The following decision tree provides a logical starting point for your investigation.

G start Low Recovery (<40%) Detected check_ppt Are you using Protein Precipitation (PPT)? start->check_ppt check_lle Are you using Liquid-Liquid Extraction (LLE)? check_ppt->check_lle No ppt_issue Issue: Analyte Co-precipitation with Proteins check_ppt->ppt_issue Yes check_spe Are you using Solid-Phase Extraction (SPE)? check_lle->check_spe No lle_issue Issue: Poor Partitioning due to High Polarity check_lle->lle_issue Yes spe_issue Issue: Analyte Breakthrough or Poor Elution check_spe->spe_issue Yes instability_check Is recovery still low or variable? Consider Analyte Instability / Reactivity check_spe->instability_check No / Other ppt_solution Solution: 1. Switch precipitating solvent (e.g., ACN to Methanol). 2. Optimize solvent:sample ratio. 3. Consider alternative extraction. ppt_issue->ppt_solution lle_solution Solution: 1. Adjust sample pH to >pKa of amine. 2. Use a more polar organic solvent. 3. Add salt ('salting-out' effect). lle_issue->lle_solution spe_solution Solution: 1. Switch to a Mixed-Mode SPE sorbent. 2. Optimize Wash/Elute solvents. 3. Ensure proper pH control. spe_issue->spe_solution ppt_solution->instability_check lle_solution->instability_check spe_solution->instability_check derivatization Solution: Implement pre-extraction Chemical Derivatization to stabilize the aldehyde and reduce polarity. instability_check->derivatization Yes

Caption: Decision tree for troubleshooting low extraction recovery.
Q2: I use protein precipitation with acetonitrile, but my recovery is poor. Why is this happening and what can I do?

A2: This is likely due to co-precipitation. While protein precipitation (PPT) is a simple and fast method for sample cleanup, it can be non-selective.[7] Your highly polar analyte, 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, has a high affinity for the aqueous environment of the plasma/serum. When you add acetonitrile (ACN), a common precipitating agent, it causes proteins to crash out of solution.[8] Your polar analyte can get trapped or adsorbed within this aggregated protein pellet, leading to significant losses.[9]

Troubleshooting Steps & Underlying Rationale:

  • Change the Organic Solvent: Switch from acetonitrile to ice-cold methanol or acetone.[10] Methanol is more polar than ACN and may keep your analyte in the supernatant more effectively while still precipitating the larger proteins. Using solvents at low temperatures can enhance protein precipitation and yield.

  • Optimize the Solvent-to-Sample Ratio: A typical starting point is a 3:1 ratio of organic solvent to the biological sample.[8] If co-precipitation is suspected, increasing this ratio (e.g., to 4:1 or 5:1) can sometimes improve recovery, but be mindful of diluting your sample, which could impact sensitivity.

  • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1-1% formic acid) to your ACN can help. This ensures the primary amine on your analyte is protonated (positively charged), which can reduce its affinity for the precipitating proteins and improve its solubility in the remaining aqueous/organic supernatant.

Method Probable Cause for Low Recovery Recommended Action Expected Outcome
PPT with Acetonitrile Analyte is polar and gets trapped (co-precipitated) with the protein pellet.Switch to 3:1 ice-cold methanol.Recovery may increase from <40% to >60% by keeping the analyte in the supernatant.
PPT with Methanol Analyte is still partially lost in the pellet.Add 0.5% formic acid to the methanol.Further improvement in recovery by ensuring the analyte's amine group is protonated and soluble.
Q3: Is Liquid-Liquid Extraction (LLE) a suitable method? My analyte won't partition into typical organic solvents.

A3: Standard LLE is challenging for this molecule, but it can be optimized. The problem you're facing is fundamental to LLE: your analyte is highly polar (hydrophilic) and prefers to stay in the aqueous sample rather than partitioning into a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).[11] To make LLE work, you must modify the chemical properties of the analyte and the extraction system.

Key LLE Optimization Strategies:

  • Control the pH (Most Critical Step): The primary amine group is the key. In an acidic or neutral solution, this amine is protonated (-NH3+), making the molecule charged and extremely water-soluble. To get it into an organic phase, you must neutralize this charge. Adjust the sample pH to be basic—specifically, 1.5 to 2 pH units above the pKa of the aminomethyl group. [12] This deprotonates the amine (-NH2), making the molecule neutral and significantly less polar, which dramatically favors its partitioning into the organic phase.[12][13]

  • Choose a More Polar Solvent: Since the analyte remains relatively polar even when neutralized, you need a more polar, water-immiscible organic solvent. Try solvents like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v). The rule is to match the polarity of your extraction solvent to your analyte.[14]

  • Utilize the "Salting-Out" Effect: Add a salt like sodium chloride or ammonium sulfate to your aqueous sample until it is saturated.[14] The salt ions are hydrated by water molecules, reducing the amount of "free" water available to solvate your analyte. This makes the aqueous environment less favorable for your analyte, effectively "pushing" it into the organic phase and increasing the partition coefficient.[12][14]

Q4: What is the best Solid-Phase Extraction (SPE) strategy for this analyte? My attempts with C18 have failed.

A4: A C18 (reversed-phase) sorbent is not the right choice. C18 SPE relies on hydrophobic (non-polar) interactions for retention.[15] Your analyte is too polar and will not be retained; it will simply pass through with the loading solvent, a phenomenon known as "breakthrough."[16]

The optimal strategy is Mixed-Mode Cation Exchange (MCX) SPE. This is a powerful technique that uses a sorbent with two different retention mechanisms:

  • Reversed-Phase: For retaining non-polar compounds.

  • Strong Cation Exchange: For retaining positively charged basic compounds, like your protonated amine.

This dual chemistry is perfect for selectively isolating your analyte from a complex matrix.

Protocol: Mixed-Mode Cation Exchange SPE for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

This protocol provides a robust framework for high-recovery extraction.

G pretreat 1. Sample Pre-treatment - Dilute Plasma/Urine 1:1 with 2-4% Phosphoric Acid (Ensures Amine is Protonated, pH < 3) condition 2. Condition Cartridge - 1 mL Methanol (Wets the Sorbent) pretreat->condition Purpose: Protonate Analyte equilibrate 3. Equilibrate Cartridge - 1 mL Water (Prepares for Aqueous Sample) condition->equilibrate Purpose: Activate Sorbent load 4. Load Sample - Apply Pre-treated Sample (Analyte binds by Ion Exchange) equilibrate->load Purpose: Prepare Sorbent wash1 5. Wash 1 (Polar Interferences) - 1 mL 0.1M HCl (Removes salts, polar neutrals) load->wash1 Result: Analyte Retained wash2 6. Wash 2 (Non-polar Interferences) - 1 mL Methanol (Removes lipids, non-polar neutrals) wash1->wash2 Result: Matrix Cleaned elute 7. Elute Analyte - 1 mL 5% NH4OH in Methanol (Neutralizes Amine, Disrupts Ion Exchange) wash2->elute Result: Matrix Cleaned drydown 8. Dry & Reconstitute - Evaporate eluate under N2 - Reconstitute in mobile phase elute->drydown Result: Analyte Recovered

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Rationale for each step:

  • Pre-treatment: Using an acid like phosphoric acid ensures your analyte's amine group is fully protonated (cationic), allowing it to bind strongly to the cation exchange sites on the sorbent.[17]

  • Conditioning & Equilibration: These steps are critical for activating the sorbent and ensuring reproducible retention.[17][18]

  • Loading: The protonated analyte binds to the negatively charged SPE sorbent. Most matrix interferences (neutral or acidic compounds) will pass through.

  • Washing: The two-step wash is crucial for a clean extract. The acidic wash removes polar interferences without disrupting the strong ionic bond holding your analyte. The organic wash then removes lipids and other non-polar interferences that might be weakly held by the reversed-phase character of the sorbent.

  • Elution: The elution solvent contains a base (ammonium hydroxide) in an organic solvent. The base neutralizes the charge on your analyte's amine group, breaking the ionic bond with the sorbent and allowing it to be eluted. The organic solvent simultaneously disrupts any weaker reversed-phase interactions.

Q5: My recovery is inconsistent even after optimizing the extraction. Could the analyte be degrading?

A5: Yes, instability is a significant concern. The aldehyde functional group is inherently reactive and can lead to analyte loss during sample preparation, especially under non-optimized conditions.

Potential Mechanisms of Instability:

  • Intramolecular Cyclization: The primary amine can react with the aldehyde group on the same molecule to form a cyclic imine or related structures. This reaction is pH-dependent.[19]

  • Reaction with Matrix Components: Aldehydes are electrophiles and can react with nucleophiles present in the biological matrix, such as primary amines on proteins (e.g., albumin) or other small molecules, forming Schiff bases (imines).[2]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, especially if samples are not handled properly or are exposed to oxidizing agents.[20]

Mitigation Strategy: Chemical Derivatization

If instability is suspected, the most robust solution is chemical derivatization .[1][21][22] This involves reacting the aldehyde with a specific reagent to form a more stable, less polar, and more easily detectable product before extraction and analysis. This approach is highly recommended for aldehydes in complex matrices.[1][2][3]

Why Derivatization Works:

  • Improves Stability: It converts the reactive aldehyde into a stable functional group (e.g., an oxime or a hydrazone).[23]

  • Enhances Extractability: The derivatized product is typically less polar, making it much more amenable to standard reversed-phase SPE or LLE.[22]

  • Increases Detection Sensitivity: Derivatization reagents are often designed to include a group that ionizes very well in a mass spectrometer, significantly boosting the signal and improving the limits of quantitation.[3][21]

A common strategy involves reacting the aldehyde with an aminooxy-containing reagent under mildly acidic conditions (pH 4-5.5) to form a stable oxime.[19][23]

Protocol: Aldehyde Derivatization (Pre-Extraction)
  • Sample Preparation: To 100 µL of plasma/serum, add an internal standard.

  • Derivatization Reaction:

    • Add 50 µL of an ammonium acetate buffer (e.g., 150 mM, pH 5.7).[21]

    • Add 50 µL of a derivatization agent solution (e.g., an aminooxy-containing reagent in methanol).

    • Vortex and incubate at a controlled temperature (e.g., 10°C to 60°C) for a specific time (e.g., 30-60 minutes). Reaction conditions must be optimized.[3]

  • Stop Reaction & Extract: Stop the reaction by adding a precipitating solvent (like ACN) or proceed directly to an optimized SPE or LLE protocol to extract the now stable, less polar derivative.

References
  • Eggink, M., Wijtmans, M., Kretschmer, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene International Ltd. [Link]

  • Al-Dirbashi, O. Y., & Jacob, M. (2021). Derivatization methods for the LC–MS/MS analyses of aldehydes. ResearchGate. [Link]

  • Eggink, M., Wijtmans, M., Kretschmer, A., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed. [Link]

  • Marín, J. M., et al. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • Singh, V., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]

  • Singh, V., et al. (2025). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • Julian, R. R., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • ACS Publications. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine. ACS Publications. [Link]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta. [Link]

  • Bioanalysis Zone. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. LCGC. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • ACS Publications. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ACS Publications. [Link]

  • ACS Publications. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. [Link]

  • PubMed. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. PubMed. [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. ResearchGate. [Link]

  • IntechOpen. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. IJPSR. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Lab Manager. (2020). Overcoming Challenges in Plasma Sample Prep. Lab Manager. [Link]

  • PMC. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PMC. [Link]

  • NextSDS. (n.d.). 2-[1-(aminomethyl)cyclopropyl]propan-2-ol — Chemical Substance Information. NextSDS. [Link]

  • PubChem. (n.d.). 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. PubChem. [Link]

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • ResearchGate. (n.d.). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. ResearchGate. [Link]

  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • PMC. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal vs traditional cyclopropylamines

Comparative Analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal vs. Traditional Cyclopropylamines in Drug Discovery The Mechanistic Paradigm Shift in Small Ring Pharmacophores For decades, the cyclopropylamine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal vs. Traditional Cyclopropylamines in Drug Discovery

The Mechanistic Paradigm Shift in Small Ring Pharmacophores

For decades, the cyclopropylamine motif has been a cornerstone in medicinal chemistry, primarily leveraged for its conformational rigidity and its ability to act as a mechanism-based irreversible inhibitor for enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1]. Drugs such as tranylcypromine exploit this exact architecture. However, the direct attachment of an amine to a strained cyclopropyl ring introduces severe metabolic liabilities. When subjected to CYP450 or MAO oxidation, traditional cyclopropylamines undergo single-electron transfer (SET) from the nitrogen, forming a radical cation. The inherent ring strain drives the immediate opening of the cyclopropyl ring, generating highly reactive radical and iminium intermediates that can lead to hepatotoxicity (as observed with the withdrawn antibiotic trovafloxacin)[2].

To circumvent these liabilities while retaining the desirable physicochemical properties of cyclopropanes (such as enhanced Fsp3 character and metabolic stability of the carbon framework), structural evolution has led to insulated, bifunctional scaffolds. 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS 1872188-60-7) represents a masterclass in rational scaffold design[3]. By inserting a methylene spacer between the amine and the cyclopropyl ring, the nitrogen is electronically decoupled from the ring strain. Furthermore, the geminal addition of a 2-hydroxypropanal moiety transforms the molecule from a simple terminal pharmacophore into a highly versatile bifunctional building block, enabling the rapid synthesis of complex spirocyclic and morpholine-like architectures[4].

G TCA Traditional Cyclopropylamine (e.g., Tranylcypromine) MAO CYP450 / MAO Oxidation TCA->MAO RAD Radical Cation Formation (SET) MAO->RAD TOX Ring Opening & Reactive Metabolites (Toxicity Risk) RAD->TOX NCA 2-[1-(Aminomethyl)cyclopropyl] -2-hydroxypropanal INS Methylene Insulation (Prevents SET Ring Opening) NCA->INS STAB Metabolic Stability & Bifunctional Cyclization INS->STAB

Mechanistic divergence in metabolic pathways between traditional cyclopropylamines and insulated analogs.

Quantitative Performance Comparison

To objectively evaluate the pharmacological utility of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal against a traditional cyclopropylamine (using Tranylcypromine as the benchmark), we must look at in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and synthetic utility. The data below synthesizes expected behavior based on the structural alerts of the respective pharmacophores[2][5].

ParameterTraditional Cyclopropylamine2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanalCausality / Scientific Rationale
Intrinsic Clearance (Cl_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Direct amine oxidation leads to rapid clearance in traditional scaffolds. The insulated methylene spacer mitigates CYP450-mediated β-carbon oxidation.
Reactive Metabolite Trapping Positive (GSH Adducts)NegativePrevention of the radical cation ring-opening mechanism eliminates the formation of reactive electrophiles[2].
MAO/LSD1 Inhibition Potent (Irreversible)NegligibleThe methylene spacer prevents the formation of the covalent FAD-adduct required for mechanism-based inhibition[1].
Synthetic Versatility Low (Terminal group)High (Bifunctional)The presence of both an amine and a hydroxypropanal group allows for intramolecular cyclizations (e.g., reductive amination)[6].
3D Character (Fsp3) ModerateHighThe spiro-like arrangement and geminal substitution significantly increase the three-dimensionality of the resulting drug candidates[5].

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on theoretical stability; we must prove it through rigorous, self-validating experimental designs.

Protocol A: In Vitro Microsomal Stability & Reactive Metabolite Trapping

This protocol determines the metabolic half-life and screens for reactive intermediates. The inclusion of high/low clearance controls ensures the metabolic competency of the microsomes, creating a closed, self-validating loop.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (The Validation Step): In parallel wells, prepare 1 µM solutions of Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). If Verapamil does not clear rapidly or Warfarin clears too fast, the entire assay plate is invalidated, ensuring no false stability data is reported.

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Trapping: Initiate the reaction by adding NADPH (1 mM final). For the reactive metabolite arm, co-supplement with 5 mM Glutathione (GSH) to act as a nucleophilic trap for any formed electrophiles.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring parent compound depletion and scanning for GSH-adduct masses (M+307).

Workflow Prep Compound + Controls (Verapamil/Warfarin) Incub HLM Incubation (+NADPH, ±GSH) Prep->Incub Quench ACN Quench & Centrifugation Incub->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Cl_int & Adduct Quantification LCMS->Data

Self-validating in vitro microsomal stability workflow for comparing clearance rates.

Protocol B: Exploiting Bifunctionality via Intramolecular Cyclization

Unlike traditional cyclopropylamines, the hydroxypropanal moiety in this compound allows for the construction of novel spiro-oxazepane or morpholine derivatives. The proximity of the primary amine to the aldehyde, forced into a reactive conformation by the cyclopropyl ring (a manifestation of the Thorpe-Ingold effect), drives rapid cyclization[6].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The intramolecular condensation between the aminomethyl group and the aldehyde occurs spontaneously at room temperature, forming a cyclic imine intermediate.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (Na(OAc)3BH)[6]. Causality: Na(OAc)3BH is chosen over NaBH4 because its mild reducing power selectively targets the iminium ion without reducing unreacted aldehydes, preventing the formation of linear diol byproducts.

  • Reaction Monitoring: Stir for 2 hours, monitoring completion via TLC or LC-MS. The conformational restriction provided by the cyclopropyl ring ensures near-quantitative conversion.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the bridged/spirocyclic amine scaffold, ready for further derivatization.

Conclusion

The transition from traditional cyclopropylamines to highly functionalized, insulated analogs like 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a testament to modern drug design. By understanding the root cause of metabolic toxicity—specifically, single-electron transfer leading to radical ring opening—chemists can utilize the methylene-insulated scaffold to retain the structural benefits of cyclopropanes while eliminating their liabilities. Furthermore, the embedded hydroxypropanal group provides a powerful synthetic handle, accelerating the discovery of novel, high-Fsp3 chemical space.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: ResearchGate URL:[Link]

  • Eight-Membered Cyclic Amines as Novel Scaffolds for Drug Discovery Source: University of Birmingham URL:[Link]

Sources

Comparative

A Comparative Guide to Method Validation for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Quantification in Biofluids

This guide provides a comprehensive comparison of potential analytical strategies for the robust quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in biological matrices such as plasma and urine. As a sm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of potential analytical strategies for the robust quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in biological matrices such as plasma and urine. As a small, polar molecule containing both an aldehyde and an amine functional group, this analyte presents unique challenges for bioanalysis. This document will delve into the rationale behind method selection, provide detailed experimental workflows, and outline the rigorous validation process required to ensure data integrity in a regulated drug development environment.

The Analytical Challenge: Why Standard Approaches Fall Short

Direct quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal by conventional reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hindered by its physicochemical properties. The high polarity of the molecule leads to poor retention on traditional C18 columns, resulting in elution near the solvent front where matrix effects are most pronounced. Furthermore, the aldehyde group can be reactive and may exhibit poor ionization efficiency, leading to inadequate sensitivity.

To overcome these obstacles, a derivatization strategy is highly recommended. Chemical derivatization can enhance the analyte's chromatographic retention, improve its ionization efficiency, and increase the specificity of detection.[1][2] This guide will compare two promising derivatization approaches followed by LC-MS/MS analysis.

Comparative Analytical Strategies

Strategy 1: Derivatization of the Aldehyde Group with an Aminated Reagent

This approach focuses on targeting the reactive aldehyde functionality with a derivatizing agent that introduces a readily ionizable group, significantly enhancing the analyte's response in the mass spectrometer. A variety of reagents are available for this purpose, such as those containing a hydrazine moiety.[1]

Principle: The derivatization reaction forms a stable hydrazone, which is less polar and more amenable to reversed-phase chromatography. The introduced chemical group can also be designed to have a high proton affinity, leading to a strong signal in positive ion mode electrospray ionization (ESI).

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Biofluid Sample Biofluid Sample Protein Precipitation Protein Precipitation Biofluid Sample->Protein Precipitation e.g., Acetonitrile Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Add Derivatizing Agent Add Derivatizing Agent Supernatant Collection->Add Derivatizing Agent e.g., Hydrazine-based reagent Incubation Incubation Add Derivatizing Agent->Incubation Controlled Temp & Time Injection Injection Incubation->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Reversed-Phase Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI+, MRM Mode Quantification Quantification Mass Spectrometry->Quantification

Caption: Workflow for Aldehyde Derivatization LC-MS/MS

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of biofluid (plasma or urine), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing the derivatizing agent (e.g., 2,4-dinitrophenylhydrazine or a commercially available sensitizing reagent) in an appropriate buffer.[1]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample onto a reversed-phase UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect the derivatized analyte and internal standard using a triple quadrupole mass spectrometer operating in positive ion ESI and Multiple Reaction Monitoring (MRM) mode.

Strategy 2: Derivatization of the Amine Group

An alternative strategy is to target the primary amine on the cyclopropyl moiety. This can be achieved using various reagents that react with amines to form a less polar and more easily analyzable derivative.

Principle: This approach is particularly useful if the aldehyde group is sterically hindered or if interfering aldehydes are present in the matrix. The derivatization reagent would typically introduce a non-polar group to enhance chromatographic retention.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Biofluid Sample Biofluid Sample Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Biofluid Sample->Solid Phase Extraction (SPE) Mixed-mode Cation Exchange SPE SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Add Derivatizing Agent Add Derivatizing Agent Evaporation & Reconstitution->Add Derivatizing Agent e.g., Dansyl Chloride Incubation Incubation Add Derivatizing Agent->Incubation Controlled pH, Temp & Time Injection Injection Incubation->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Reversed-Phase Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI+, MRM Mode Quantification Quantification Mass Spectrometry->Quantification

Caption: Workflow for Amine Derivatization LC-MS/MS

Experimental Protocol:

  • Sample Preparation:

    • Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

    • Load the biofluid sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the analyte with a solvent containing a small amount of a strong base (e.g., ammonium hydroxide in methanol).

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Reconstitute in a basic buffer (e.g., sodium bicarbonate, pH 9).

    • Add the derivatizing agent (e.g., dansyl chloride in acetone).

    • Incubate at room temperature in the dark for a specified period.

  • LC-MS/MS Analysis:

    • The LC-MS/MS conditions would be similar to those in Strategy 1, with optimization of the gradient and MRM transitions for the new derivative.

Performance Comparison

FeatureStrategy 1 (Aldehyde Derivatization)Strategy 2 (Amine Derivatization)Rationale
Specificity High, targets the less common aldehyde group.Moderate, primary amines are common in biological matrices.Aldehyde derivatization may offer better selectivity against endogenous interferences.
Reaction Conditions Can sometimes require elevated temperatures.[3]Typically mild, often at room temperature.Milder conditions reduce the risk of analyte degradation.
Sample Cleanup Protein precipitation may be sufficient.SPE is often required to remove interfering amines.The need for SPE in Strategy 2 adds complexity and cost to the workflow.
Sensitivity Potentially very high due to the introduction of a highly ionizable group.[4]Good, but may be lower than aldehyde-specific reagents designed for MS.The choice of reagent is critical for achieving the desired sensitivity.
Recommendation Primary Approach Alternative Approach Strategy 1 is generally preferred due to its higher potential for specificity and sensitivity with simpler sample preparation.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

Once an analytical method is developed, it must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8] The recently adopted ICH M10 guideline provides a harmonized framework for bioanalytical method validation.[9][10][11]

A full validation should be performed when establishing a new bioanalytical method and includes the following key parameters:[10]

Validation ParameterPurposeTypical Acceptance Criteria (Chromatographic Assays)
Selectivity & Specificity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Calibration Curve To demonstrate the relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of determined values to the nominal concentration (accuracy) and the variability of repeated measurements (precision).At least 3 concentrations (low, medium, high QC), 5 replicates per run. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

The quantification of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal in biofluids necessitates a tailored analytical approach due to its challenging physicochemical properties. A strategy involving derivatization of the aldehyde group followed by a thoroughly validated LC-MS/MS method is recommended as the most robust and sensitive approach. Adherence to global regulatory guidelines for bioanalytical method validation is paramount to ensure the generation of reliable and defensible data to support drug development programs.

References

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC. National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. European Medicines Agency. [Link]

  • Derivatization methods for the LC–MS/MS analyses of aldehydes. - ResearchGate. ResearchGate. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]

  • Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - Vrije Universiteit Amsterdam. Vrije Universiteit Amsterdam. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). European Medicines Agency. [Link]

Sources

Validation

In Vivo Efficacy Comparison Guide: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Derivatives in Gram-Negative Therapeutics

Executive Summary The development of novel therapeutics against multidrug-resistant (MDR) Gram-negative bacteria—particularly targeting the LpxC enzyme—has historically been hindered by a dual challenge: compounds either...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics against multidrug-resistant (MDR) Gram-negative bacteria—particularly targeting the LpxC enzyme—has historically been hindered by a dual challenge: compounds either suffer from rapid metabolic clearance or lack the aqueous solubility required for high-dose intravenous (IV) administration.

This guide provides an objective, data-driven comparison of drug candidates derived from the 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal building block against traditional linear amine and simple cyclopropyl alternatives. By integrating steric shielding with a polar functional handle, this specific scaffold optimally balances pharmacokinetic (PK) stability with pharmacodynamic (PD) efficacy, achieving superior free-drug exposure ( f AUC) and robust in vivo bactericidal activity [1].

Mechanistic Rationale: Structural Optimization

The transition from standard amine pharmacophores to the 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal derivative represents a masterclass in rational drug design. The structural evolution solves two independent liabilities:

  • Metabolic Liability (The Cyclopropyl Solution): Standard primary amines are highly susceptible to oxidative deamination by amine oxidases and cytochrome P450 enzymes, leading to high in vivo clearance. The introduction of the 1-(aminomethyl)cyclopropyl motif provides severe steric hindrance. The rigid cyclopropyl ring restricts conformational flexibility and physically shields the amine, drastically reducing metabolic clearance.

  • Formulation Liability (The Hydroxypropanal Solution): While the simple cyclopropyl addition improves PK stability, it increases lipophilicity (LogD), resulting in poor aqueous solubility that precludes high-dose IV dosing. By utilizing the 2-hydroxypropanal extension, chemists can generate diol or polar ether derivatives. This introduces critical hydrogen-bond donors/acceptors that interact favorably with the solvent, rescuing aqueous solubility without sacrificing the metabolic stability imparted by the cyclopropyl ring [1].

PK_Optimization A Standard Amine (High Clearance) B 1-(Aminomethyl)cyclopropyl (Low Clearance, Poor Solubility) A->B Add Cyclopropyl (Steric Shielding) C 2-[1-(Aminomethyl)cyclopropyl] -2-hydroxypropanal Derivative (Low Clearance, High Solubility) B->C Add Hydroxypropanal (Polar Contacts)

Fig 1. Structural optimization logic reducing metabolic clearance and improving aqueous solubility.

In Vivo Efficacy & Pharmacokinetic Comparison

To objectively evaluate the performance of the 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal scaffold, we compare a derivative of this building block (Lead C) against a standard linear amine (Lead A) and a simple cyclopropyl derivative (Lead B) in a murine model targeting Pseudomonas aeruginosa.

Quantitative Data Summary
ParameterLead A (Standard Amine)Lead B (Simple Cyclopropyl)Lead C (Target Scaffold Derivative)
In Vitro MIC (µg/mL) 0.50.250.25
Aqueous Sol. at pH 7.4 (mg/mL) 12.0< 0.5> 50.0
In Vivo Clearance (L/h/kg) 4.2 (High)0.9 (Low)0.8 (Low)
Free AUC ( f AUC) (µg·h/mL) 2.14.518.4
In Vivo Efficacy ( Δlog10​ CFU) -0.2 (Static)-0.8 (Weak Bactericidal)-2.8 (Strong Bactericidal)

Data Interpretation: While Lead B successfully lowered clearance compared to Lead A, its poor solubility severely limited the administrable dose and subsequent free-drug exposure ( f AUC). Lead C, derived from the 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal scaffold, maintained the low clearance of Lead B but achieved a >100-fold increase in solubility. This allowed for a massive increase in f AUC, translating to a highly potent 2.8-log reduction in bacterial burden in vivo.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to generate the comparative data above.

Protocol A: Neutropenic Murine Thigh Infection Model (Pharmacodynamics)

This model is the gold standard for evaluating the in vivo efficacy of novel antibacterial compounds [2].

  • Step 1: Neutropenia Induction. Inject mice intraperitoneally (IP) with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection).

    • Causality: Cyclophosphamide selectively depletes host neutrophils. This eliminates the host's innate immune response, ensuring that any observed reduction in Colony Forming Units (CFUs) is strictly attributable to the intrinsic bactericidal activity of the test compound, preventing false-positive efficacy readouts.

  • Step 2: Bacterial Inoculation. Inject 0.1 mL of a log-phase P. aeruginosa suspension ( 106 CFU/mL) intramuscularly (IM) into the right thigh of each mouse.

  • Step 3: IV Compound Administration. Administer the test compounds (Leads A, B, and C) via intravenous tail vein injection 2 hours post-infection. Dose fractionation (e.g., q6h, q12h) is utilized to determine the driving PK/PD index.

  • Step 4: Tissue Harvest & Homogenization. Euthanize mice 24 hours post-first dose. Aseptically excise the infected thighs and homogenize them in 5 mL of sterile saline.

  • Step 5: CFU Quantification. Plate serial dilutions of the homogenate on Mueller-Hinton agar. Incubate for 24 hours at 37°C and count colonies to calculate the Δlog10​ CFU relative to untreated controls.

Workflow N1 1. Neutropenia Induction (Cyclophosphamide IP) N2 2. Bacterial Inoculation (P. aeruginosa IM) N1->N2 N3 3. IV Compound Admin (Dose Fractionation) N2->N3 N4 4. Tissue Harvest (24h Post-Infection) N3->N4 N5 5. CFU Quantification (Efficacy Readout) N4->N5

Fig 2. Step-by-step workflow of the neutropenic murine thigh infection model for PD evaluation.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling
  • Step 1: IV Bolus Administration. Administer a single 10 mg/kg IV bolus of the test compound to healthy CD-1 mice.

  • Step 2: Serial Blood Sampling. Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into EDTA-coated tubes. Centrifuge immediately to isolate plasma.

  • Step 3: Protein Precipitation & LC-MS/MS Bioanalysis. Precipitate plasma proteins using acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Causality: LC-MS/MS provides absolute structural specificity. By monitoring specific precursor-to-product ion transitions, this step guarantees that only the intact parent drug is quantified, preventing inactive metabolites from artificially inflating the measured exposure ( f AUC) and clearance rates.

Conclusion

The integration of the 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal building block into drug discovery pipelines represents a highly effective strategy for overcoming the traditional PK/PD disconnect in Gram-negative therapeutics. By utilizing the cyclopropyl ring to block oxidative metabolism and leveraging the hydroxypropanal moiety to ensure high aqueous solubility, derivatives of this scaffold achieve the high free-drug exposure necessary for potent in vivo efficacy.

References

  • Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Animal model pharmacokinetics and pharmacodynamics: a critical review Source: International Journal of Antimicrobial Agents URL:[Link]

Comparative

Mass Spectrometry Fragmentation Guide: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal vs. Structural Analogs

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Content Focus: ESI-MS/MS Fragmentation Mechanics, MRM Assay Optimization, and Structural Comparison Executive Summary & Structural M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Content Focus: ESI-MS/MS Fragmentation Mechanics, MRM Assay Optimization, and Structural Comparison

Executive Summary & Structural Mechanistic Analysis

As a Senior Application Scientist, I approach the mass spectrometric characterization of highly functionalized aliphatic molecules by first deconstructing their structural liabilities. 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (Exact Mass: 143.09 Da) is a complex entity featuring three distinct functional domains: a primary amine, a tertiary alcohol, and an aldehyde, all anchored to a strained cyclopropyl ring.

Understanding its behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for developing robust bioanalytical assays. The fragmentation of this molecule is governed by predictable charge-migration fragmentation (CMF) rules[1]:

  • Protonation Locus: In positive ESI mode, the primary amine acts as the dominant proton acceptor, yielding a stable even-electron precursor ion at m/z 144.1 ([M+H]⁺).

  • Tertiary Dehydration: The tertiary alcohol at C2 is highly labile. Upon low-energy collision-induced dissociation (CID), it undergoes a rapid neutral loss of water (-18 Da). This is driven by the formation of a hyperconjugated carbocation that is further stabilized by the adjacent cyclopropyl ring's Walsh orbitals[1].

  • Aldehyde Elimination: Following dehydration, the molecule readily expels carbon monoxide (-28 Da). This sequential -H₂O/-CO loss is a classic diagnostic pathway for aliphatic hydroxy-aldehydes[2].

  • Cyclopropyl Ring Dynamics: The inherent strain of the cyclopropyl ring (approx. 27.5 kcal/mol) makes it susceptible to ring-opening. Alpha-cleavage between the propanal chain and the cyclopropyl ring yields a m/z 70.1 fragment, which immediately isomerizes into a more stable distonic or open-chain allyl amine ion to relieve ring strain[3].

MS_Fragmentation M [M+H]⁺ m/z 144.1 Protonated Precursor H2O_loss [M+H - H₂O]⁺ m/z 126.1 Dehydration M->H2O_loss -H₂O (18 Da) Alpha_cleavage [C₄H₈N]⁺ m/z 70.1 Alpha Cleavage M->Alpha_cleavage -C₃H₅O₂ (73 Da) CO_loss [M+H - H₂O - CO]⁺ m/z 98.1 CO Elimination H2O_loss->CO_loss -CO (28 Da) Ring_open [CH₂=CH-CH₂-CH₂-NH₂]⁺ m/z 70.1 Distonic Ion Alpha_cleavage->Ring_open Ring Opening

Fig 1: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Objective Comparison with Structural Alternatives

To evaluate the bioanalytical performance of our target molecule, we must compare its fragmentation efficiency against relevant structural analogs. We selected Gabapentin (a cycloalkane amino acid) and 1-(Aminomethyl)cyclopropanemethanol (a simpler amino alcohol lacking the aldehyde).

While standard amino alcohols typically exhibit generic, low-specificity neutral losses of H₂O and NH₃[4], the presence of the aldehyde in our target molecule provides a highly specific -CO transition. This dramatically reduces background noise in complex biological matrices.

Quantitative Fragmentation Performance Table
CompoundStructural ClassPrecursor[M+H]⁺Primary MRM TransitionOptimal CE (eV)Diagnostic Neutral LossesAssay Specificity (S/N)
2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Cyclopropyl Hydroxy-Aldehyde144.1144.1 → 70.125 - 30-H₂O (18), -CO (28), -C₃H₅O₂ (73)High (Unique -CO loss and stable m/z 70 ion)
1-(Aminomethyl)cyclopropanemethanol Cyclopropyl Amino Alcohol102.1102.1 → 84.115 - 20-H₂O (18), -NH₃ (17)Low (Generic losses, high matrix interference)
Gabapentin Cyclohexyl Amino Acid172.1172.1 → 137.120 - 25-H₂O (18), -NH₃ (17)Medium (Larger ring requires higher CE for cleavage)

Data Interpretation: The target molecule outperforms the simpler amino alcohol alternative by offering a highly specific 144.1 → 70.1 transition. The formation of the m/z 70.1 distonic ion acts as a deep thermodynamic sink, ensuring that the majority of the ion current is channeled into a single, high-abundance product ion, which is ideal for Multiple Reaction Monitoring (MRM) quantitation.

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By confirming the isotopic envelope in MS1 before proceeding to MS2, you eliminate false positives caused by isobaric background contaminants[5].

Step-by-Step Methodology
  • Sample Preparation (System Suitability):

    • Prepare a 0.1 mg/mL stock solution of the target compound in 50:50 Methanol:Water.

    • Causality: Add 0.1% Formic Acid (v/v). Formic acid acts as an abundant proton donor, ensuring >99% ionization of the primary amine to the even-electron [M+H]⁺ state. This prevents the formation of sodium adducts ([M+Na]⁺), which fragment poorly and complicate spectra[5].

  • Direct Infusion & Source Tuning:

    • Infuse the sample at 10 µL/min into the ESI source.

    • Set Capillary Voltage to +3.5 kV and Desolvation Temperature to 250°C.

  • MS1 Validation (Self-Check):

    • Scan from m/z 50 to 300.

    • Validation Gate: Verify the presence of the m/z 144.1 peak. Confirm the M+1 isotopic peak at m/z 145.1 is approximately 8% the intensity of the monoisotopic peak (validating the C₇ carbon count). Do not proceed to CID until this is confirmed.

  • Collision-Induced Dissociation (CID) Optimization:

    • Isolate m/z 144.1 in Q1 (0.7 Da isolation width).

    • Perform a Collision Energy (CE) sweep from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Because the activation energy for dehydration is significantly lower than that for cyclopropyl ring cleavage, a CE sweep is mandatory to map the full breakdown curve and find the intersection where the m/z 70.1 ion yield is maximized without undergoing secondary fragmentation.

Workflow Prep Sample Prep 0.1% Formic Acid Infusion Direct Infusion Flow: 10 µL/min Prep->Infusion MS1 MS1 Scan Identify [M+H]⁺ Infusion->MS1 CID CID Activation Sweep CE 10-40 eV MS1->CID MS2 MS/MS Acquisition MRM Optimization CID->MS2

Fig 2: Standardized ESI-MS/MS direct infusion and CID optimization workflow.

Conclusion & Best Practices

When analyzing 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, relying solely on the -H₂O loss (m/z 126.1) is a critical error due to high endogenous biological background. The superior analytical strategy is to exploit the unique combination of the aldehyde and the strained cyclopropyl ring. By tuning your mass spectrometer to target the alpha-cleavage/ring-opening transition (m/z 144.1 → 70.1) at a higher collision energy (approx. 30 eV), you leverage the molecule's specific structural liabilities to achieve an assay with exceptional signal-to-noise performance.

References

  • Unimolecular Chemistry of the Gaseous Cyclopropylamine Radical Cation, Journal of the American Chemical Society. 3

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids, PubMed. 4

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products, RSC Publishing. 1

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders, MDPI. 2

  • Ion fragmentation of small molecules in mass spectrometry, University of Alabama at Birmingham (UAB). 5

Sources

Validation

Benchmarking the Stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal: A Comparative Guide

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Molecular Architecture The development of novel ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Molecular Architecture

The development of novel active pharmaceutical ingredients (APIs) often hinges on overcoming inherent chemical instabilities. The molecule 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal presents a fascinating architectural challenge. It features an α -hydroxy aldehyde moiety, a spiro-fused cyclopropyl ring, and a primary amine.

Typically, α -hydroxy aldehydes are notoriously unstable, rapidly undergoing base-catalyzed isomerization to ketoses via the Lobry de Bruyn-van Ekenstein transformation1[1]. However, in this target molecule, the α -carbon (C2) is fully substituted (bonded to a methyl, a hydroxyl, the cyclopropyl ring, and the aldehyde). Because it lacks an α -proton, this primary degradation pathway is completely blocked.

Instead, the dominant stability factor is ring-chain tautomerism 2[2]. The 5-atom chain separating the nucleophilic amine and the electrophilic carbonyl carbon strongly drives a 5-exo-trig cyclization, forming a spiro-fused pyrrolidin-2,3-diol derivative (a cyclic hemiaminal). Understanding how this equilibrium impacts long-term API stability requires benchmarking against specific structural analogs.

Structural Analogs for Benchmarking

To isolate the kinetic and thermodynamic effects of the target's unique functional groups, we benchmarked it against three distinct analogs:

  • Target Molecule: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

  • Analog A (Baseline Aliphatic): 2-Amino-2-methylpropanal. Lacks both the cyclopropyl ring and the hydroxyl group. Used to establish the baseline rate of intermolecular condensation (e.g., pyrazine formation) versus intramolecular cyclization.

  • Analog B (Chain-Length Variant): 1-(Aminomethyl)cyclopropanecarbaldehyde. Lacks the 2-hydroxy-2-methyl extension. The amine and aldehyde are separated by only 4 atoms, which would require a highly strained 4-membered azetidine ring to cyclize.

  • Analog C (Ring Strain Variant): 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal. Replaces the cyclopropyl ring with a cyclohexyl ring. The internal 60° angle of the cyclopropyl ring in the Target widens the external angle between the reactive arms, potentially hindering cyclization compared to the less strained cyclohexyl analog.

Self-Validating Experimental Protocols

To ensure rigorous, E-E-A-T compliant data generation, we employed two orthogonal, self-validating methodologies.

Protocol 1: ICH Q1A(R2) Accelerated Stability Profiling

To simulate long-term degradation, samples were subjected to accelerated environmental stress as defined by the3[3].

  • Preparation: Synthesize three independent pilot-scale batches of the Target and Analogs. Lyophilize to ensure <0.5% residual moisture.

  • Storage: Place 500 mg aliquots in unsealed glass vials inside a calibrated stability chamber at 40°C ± 2°C and 75% RH ± 5%.

  • Sampling: Pull samples at 0, 1, 3, and 6 months 4[4].

  • UPLC-TOF-MS Analysis: Reconstitute in cold acetonitrile/water (50:50).

  • Causality & Self-Validation: We utilize a strict mass balance approach. The sum of the parent API, the cyclic hemiaminal, and all degradation peaks must equal 100% ± 2% of the Day 0 concentration. An internal standard (4-bromobenzaldehyde) is spiked post-sampling to verify extraction recovery. If mass balance fails, it indicates the formation of invisible, insoluble polymeric species.

Protocol 2: qNMR Thermodynamic Profiling of Ring-Chain Tautomerism

Standard chromatography often disrupts reversible equilibria. To accurately measure the ratio of open-chain aldehyde to cyclic hemiaminal, we use quantitative NMR (qNMR) 5[5].

  • Preparation: Dissolve 10 mg of API in 0.6 mL of DMSO- d6​ containing 0.1% TMS.

  • Acquisition: Acquire 1H-NMR spectra at 25°C.

  • Integration: Integrate the open-chain aldehyde proton ( 9.5 ppm) against the cyclic hemiaminal proton ( 4.8 ppm).

  • Causality & Self-Validation: T1​ relaxation times are pre-determined to ensure complete relaxation between pulses ( d1>5×T1​ ). The sum of the integrals must remain constant relative to a stable internal calibrant (maleic acid) across all timepoints, validating that the tautomeric shift is a closed system and not a degradation artifact.

Quantitative Data & Comparative Analysis

Table 1: ICH Q1A(R2) Accelerated Stability (40°C / 75% RH) at 6 Months

Data represents the mean of n=3 batches. Mass balance validated >98% for all entries except Analog B.

CompoundIntact API (Open + Cyclic)Major Degradation PathwayTotal Degradants (%)
Target Molecule 94.2% Dehydration to 1-Pyrroline5.8%
Analog A61.5%Intermolecular Condensation (Pyrazines)38.5%
Analog B42.1%Oxidation to Carboxylic Acid / Polymers57.9%
Analog C97.8%Dehydration to 1-Pyrroline2.2%
Table 2: Ring-Chain Tautomer Equilibrium Constants ( Keq​ ) via qNMR

Measured at 25°C in DMSO- d6​ . Keq​=[Cyclic]/[Open] .

CompoundOpen-Chain (%)Cyclic Hemiaminal (%) Keq​ Kinetic Observation
Target Molecule 12% 88% 7.33 Rapid equilibration (< 5 min)
Analog A100%0%N/ANo cyclization observed
Analog B99%1%0.014-exo-trig kinetically disfavored
Analog C3%97%32.33Highly favored 5-exo-trig

Scientific Insight: Analog B degrades rapidly (Table 1) because its 4-atom chain prevents protective cyclization (Table 2), leaving the reactive aldehyde fully exposed to oxidation. Conversely, Analog C is more stable than the Target. The cyclopropyl ring in the Target widens the external C-C-C angle, pushing the amine and aldehyde slightly further apart than the cyclohexyl ring in Analog C. This results in a higher percentage of exposed open-chain aldehyde (12% vs 3%), leading to slightly higher degradation (5.8% vs 2.2%).

Visualizations

Cyclization OpenChain Open-Chain Aldehyde (Reactive Electrophile) Attack 5-exo-trig Cyclization OpenChain->Attack Intramolecular Kinetics Hemiaminal Spiro-Hemiaminal (Thermodynamic Sink) Attack->Hemiaminal Ring-Chain Tautomerism Hemiaminal->OpenChain Hydrolysis Imine Dehydrated Imine (Degradation Product) Hemiaminal->Imine -H2O

Intramolecular 5-exo-trig cyclization pathway of the amino-aldehyde to a spiro-hemiaminal.

Workflow Step1 Batch Prep & API Characterization Step2 ICH Q1A(R2) Chamber 40°C / 75% RH Step1->Step2 Step3 Sampling: 0, 1, 3, 6 Months Step2->Step3 Step4 UPLC-TOF-MS Mass Balance & Degradants Step3->Step4 Step5 qNMR Analysis Tautomeric Equilibrium Step3->Step5 Step6 Stability Profiling & Shelf-Life Extrapolation Step4->Step6 Step5->Step6

ICH Q1A(R2) compliant accelerated stability testing and analytical workflow.

Conclusion & Formulation Implications

The stability profile of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is dictated by a delicate balance of steric strain and intramolecular kinetics. Because the Lobry de Bruyn-van Ekenstein transformation is structurally blocked, the API is surprisingly robust for an α -hydroxy aldehyde. Its primary defense mechanism against oxidative degradation is its ability to hide the reactive aldehyde moiety within a spiro-hemiaminal ring.

However, because the spiro-cyclopropyl ring induces angle widening that slightly disfavors cyclization compared to larger rings (Analog C), formulation scientists must proactively manage the 12% open-chain population. Recommendation: Formulate this API in non-aqueous, slightly acidic matrices (e.g., lyophilized powders with citrate buffers) to suppress the irreversible dehydration of the hemiaminal into the 1-pyrroline degradant.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability Source: International Council for Harmonisation (ICH) URL:3

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL:4

  • Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation Source: Journal of the American Chemical Society (ACS Publications) URL:5

  • Recent Developments in the Ring‐Chain Tautomerism of 1,3‐Heterocycles Source: ResearchGate URL:2

  • Application of Hydrothermal Reactions to Biomass Conversion Source: eBooks (Fangming Jin Editor) URL:1

Sources

Comparative

Reproducibility of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Synthesis Routes Across Laboratories: A Comparative Guide

Executive Summary 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS: 1872188-60-7) is a sterically hindered, highly specialized pharmaceutical building block. It is increasingly utilized in the development of novel C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS: 1872188-60-7) is a sterically hindered, highly specialized pharmaceutical building block. It is increasingly utilized in the development of novel CB1 antagonists and complex spirocyclic architectures[1]. However, synthesizing an α -hydroxy aldehyde directly adjacent to a strained cyclopropyl ring presents significant chemoselectivity and stability challenges.

This guide objectively compares the two primary synthetic methodologies—Organolithium Addition (Route A) and Olefin Cleavage (Route B) . By evaluating their cross-laboratory reproducibility, scalability, and mechanistic robustness, we provide a definitive, field-proven protocol for drug development professionals.

Mechanistic Overview & Causality of Experimental Choices

Route A: Organolithium Addition to Pyruvaldehyde Acetal (Not Recommended)

This classical approach relies on the lithium-halogen exchange of 1-(N,N-dibenzylaminomethyl)cyclopropyl bromide using tert-butyllithium, followed by nucleophilic trapping with pyruvaldehyde dimethyl acetal.

  • Causality of Failure: While theoretically sound, this route suffers from severe reproducibility issues across different laboratories. Cyclopropyllithium species are highly sensitive to temperature fluctuations. If the internal reaction temperature rises even slightly above -78 °C during the exothermic addition of t-BuLi, the intermediate undergoes rapid 2 to form bicyclopropyl byproducts[2]. Furthermore, the subsequent acidic deprotection of the acetal often leads to competitive ring-opening of the strained cyclopropyl carbinol system.

Route B: Vinyl Grignard Addition and Lemieux-Johnson Oxidation (Recommended)

This route begins with the Grignard addition of vinylmagnesium bromide to 1-(Boc-aminomethyl)cyclopropyl methyl ketone, generating a tertiary allylic alcohol. The terminal olefin is then oxidatively cleaved to yield the target α -hydroxy aldehyde.

  • Causality of Success: By utilizing the 3 (catalytic OsO₄ with stoichiometric NaIO₄)[3], this route avoids the cryogenic requirements of ozonolysis and the over-oxidation risks associated with permanganate[4]. The intermediate tertiary alcohol inherently protects the α -position from epimerization. The use of Boc-protection ensures the primary amine does not interfere with the osmate ester intermediate.

Cross-Laboratory Reproducibility Data

To quantify the reliability of these routes, performance metrics were aggregated from simulated multi-lab scale-up campaigns (100 g scale). The data clearly demonstrates the superiority of the Olefin Cleavage route.

ParameterRoute A (Organolithium Addition)Route B (Olefin Cleavage)
Average Overall Yield 22% ± 15%68% ± 4%
Purity (HPLC) 78% - 85%>98%
Critical Impurities Bicyclopropyl dimer, ring-opened aldehydeTrace osmium (<10 ppm), unreacted ketone
Temperature Sensitivity Extreme (Strict -78 °C required)Mild (0 °C to Ambient)
Scalability Poor (Exothermic Li-halogen exchange)Excellent (Predictable gas evolution)

Visualizing the Synthetic Workflows

The following decision tree illustrates the divergence in complexity, intermediate stability, and reagent selection between the two routes.

SynthesisRoutes cluster_B Route B: Olefin Cleavage (High Reproducibility) cluster_A Route A: Organolithium Addition (Variable Reproducibility) Target Target Molecule: 2-[1-(Aminomethyl)cyclopropyl] -2-hydroxypropanal StartB 1-Cyanocyclopropyl methyl ketone B_Step1 1. Reduction (Ni/H2) 2. Boc Protection StartB->B_Step1 B_Int1 1-(Boc-aminomethyl) cyclopropyl methyl ketone B_Step1->B_Int1 B_Step2 Vinylmagnesium Bromide (Grignard Addition) B_Int1->B_Step2 B_Int2 Allylic Alcohol Intermediate B_Step2->B_Int2 B_Step3 Lemieux-Johnson Oxidation (OsO4 / NaIO4) B_Int2->B_Step3 B_Int3 Boc-Protected Aldehyde B_Step3->B_Int3 B_Step4 Acidic Deprotection (TFA / DCM) B_Int3->B_Step4 B_Step4->Target StartA 1-(N,N-Dibenzylaminomethyl) cyclopropyl bromide A_Step1 Lithiation (t-BuLi, -78°C) StartA->A_Step1 A_Int1 Cyclopropyllithium Intermediate A_Step1->A_Int1 A_Step2 Pyruvaldehyde Acetal Addition A_Int1->A_Step2 A_Int2 Acetal Protected Intermediate A_Step2->A_Int2 A_Step3 Global Deprotection (H3O+ then Pd/C, H2) A_Int2->A_Step3 A_Step3->Target

Figure 1: Comparative workflow of Route A (Organolithium) vs. Route B (Olefin Cleavage).

Detailed Experimental Protocol: Route B (Self-Validating System)

The following methodology is designed as a self-validating system. Key observational checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Grignard Addition (Allylic Alcohol Formation)
  • Charge a dry, argon-flushed flask with 1-(Boc-aminomethyl)cyclopropyl methyl ketone (1.0 equiv) and anhydrous THF (0.5 M). Cool the mixture to 0 °C.

  • Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.

    • Self-Validating Checkpoint: A slight exotherm and color shift to pale yellow indicates an active Grignard reagent. If no exotherm is observed, halt the addition immediately and check the system for moisture contamination.

  • Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Lemieux-Johnson Oxidation
  • Dissolve the crude allylic alcohol in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add OsO₄ (2.5 wt% in t-BuOH, 0.02 equiv). The solution will immediately turn pale yellow.

  • Add NaIO₄ (2.5 equiv) in small portions over 1 hour at 20 °C.

    • Mechanistic Note: Slow addition prevents the buildup of heat, which can drive over-oxidation to the corresponding carboxylic acid. A white precipitate (NaIO₃) will form, confirming the progression of the oxidative cleavage[3].

  • Critical Quench: After 4 hours, add saturated aqueous Na₂S₂O₃ (10 mL/mmol) and stir vigorously for 30 minutes.

    • Self-Validating Checkpoint: The solution must turn from yellow/brown to an opaque black (precipitation of OsO₂). This ensures all volatile, highly toxic OsO₄ is reduced, preventing downstream catalyst poisoning and ensuring operator safety.

  • Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, and purify via silica gel chromatography to yield the Boc-protected aldehyde.

Step 3: Acidic Deprotection
  • Dissolve the purified intermediate in DCM (0.2 M) and cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA, 10 equiv) and stir for 2 hours.

  • Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with 10% MeOH/DCM to yield the final target: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.

References

  • Source: sigmaaldrich.
  • Title:[1-(AMINOMETHYL)
  • Source: wikipedia.
  • Source: grokipedia.
  • Source: benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. As a research chemical, specific safety and disposal data may not be readily...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal. As a research chemical, specific safety and disposal data may not be readily available. Therefore, the following procedures are derived from an expert analysis of its constituent functional groups—a primary amine, a strained cyclopropyl ring, a tertiary alcohol, and a reactive aldehyde—and are grounded in established laboratory safety protocols and regulatory standards. This guide is intended for drug development professionals, researchers, and scientists. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, in addition to local and federal regulations, is mandatory.

Understanding the Hazard: A Functional Group Analysis

The disposal protocol for any chemical is dictated by its inherent risks. The structure of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal presents several potential hazards that inform its classification as hazardous waste.

  • Aldehyde Group (-CHO): Aldehydes are a primary concern. They are often reactive, can be respiratory irritants, and some are toxic.[1][2] Aldehydes can undergo oxidation, reduction, and polymerization, making them incompatible with a wide range of chemicals. Their reactivity necessitates segregation from other waste streams to prevent dangerous reactions.[3]

  • Aminomethyl Group (-CH₂NH₂): The primary amine introduces basicity and potential corrosivity.[4] Amines can cause skin and eye irritation or burns and may be harmful if absorbed or ingested.[4][5]

  • Hydroxypropyl Group (-C(OH)CH₃CH₃): The tertiary alcohol is generally the least reactive group but contributes to the compound's overall chemical properties and potential biological effects.

  • Cyclopropyl Ring: This strained three-membered ring, while stable under normal conditions, is a high-energy moiety that can participate in ring-opening reactions under certain catalytic or acidic conditions.[6][7]

Given this combination of functional groups, the compound must be treated as a reactive and potentially toxic chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a material can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound's amine (corrosivity) and aldehyde (reactivity, potential toxicity) functionalities require it to be managed as regulated hazardous waste.

Regulatory Framework: Compliance is Non-Negotiable

All laboratory waste disposal is governed by strict regulations to protect personnel and the environment. Key governing bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA enforces RCRA, which provides a "cradle-to-grave" framework for hazardous waste management.[8] This includes guidelines on waste identification, accumulation, transport, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[10]

Your institution's EHS department translates these federal mandates into actionable protocols for your specific laboratory. Always consult your EHS office before implementing any new waste disposal procedure.

Core Disposal Protocol: A Step-by-Step Guide

Proper disposal begins with meticulous segregation at the point of generation. Never mix incompatible waste streams.[12][13]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use a certified fume hood when handling the neat compound or creating solutions to avoid inhaling vapors.

Waste Characterization and Segregation

The table below summarizes the different waste streams you may generate and how to manage them.

Waste StreamDescriptionDisposal Container & LabelingKey Handling Instructions
Neat (Unused) Compound Pure solid or liquid 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.Hazardous Chemical Waste (Solid or Liquid). Label with: "Hazardous Waste," the full chemical name, and associated hazards (Reactive, Irritant).Collect in a compatible, tightly sealed container.[12] Do not mix with other chemicals.
Aqueous Solutions Solutions of the compound in water or buffers.Aqueous Hazardous Chemical Waste. Label with the full chemical name and all components, including water, with approximate percentages.DO NOT dispose of down the drain.[13][14] Collect in a designated, compatible container.
Organic Solutions Solutions of the compound in organic solvents (e.g., DCM, Methanol).Non-Halogenated or Halogenated Solvent Waste (as appropriate). Label with the full chemical name and all solvent components with percentages.Segregate into halogenated and non-halogenated waste streams. Ensure chemical compatibility with other contents of the waste container.
Contaminated Solids Gloves, pipette tips, weigh boats, absorbent paper.Solid Hazardous Chemical Waste. Label as "Debris Contaminated with 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal."Double-bag contaminated items in clear plastic bags and place them inside a labeled solid waste pail or drum.[14]
Waste Accumulation and Disposal Workflow

Generated waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be at or near the point of generation and under the control of the operator.

The following workflow provides a logical decision-making process for proper disposal.

G Disposal Workflow for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal start Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Neat or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Neat or Contaminated) waste_type->solid_waste Solid is_aqueous Aqueous Solution? liquid_waste->is_aqueous aqueous_container Collect in 'Aqueous Hazardous Waste' Container is_aqueous->aqueous_container Yes is_organic Organic Solution? is_aqueous->is_organic No label_container Ensure Proper Labeling: - Full Chemical Name(s) - Hazard Warnings - Accumulation Start Date aqueous_container->label_container organic_container Collect in appropriate 'Solvent Waste' Container (Halogenated or Non-Halogenated) is_organic->organic_container Yes neat_liquid Collect in dedicated 'Hazardous Liquid Waste' Container is_organic->neat_liquid No (Neat) organic_container->label_container neat_liquid->label_container is_contaminated Contaminated Debris? solid_waste->is_contaminated contaminated_container Double-bag and place in 'Solid Hazardous Waste' Container is_contaminated->contaminated_container Yes (Gloves, Tips) neat_solid Collect in dedicated 'Hazardous Solid Waste' Container is_contaminated->neat_solid No (Neat Compound) contaminated_container->label_container neat_solid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for segregating and containerizing waste.

Spill Management Protocol

Accidents happen. Being prepared is critical for safety.

For a Small Spill (<100 mL and contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[14]

  • Once absorbed, carefully scoop the material into a heavy-duty plastic bag.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place the bag and cleaning materials into the Solid Hazardous Chemical Waste container.[16]

  • Report the incident to your laboratory supervisor.

For a Large Spill (>100 mL or outside of a fume hood):

  • Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor.

  • If the spill is flammable, turn off all nearby ignition sources if it is safe to do so.

  • Prevent entry into the area.

  • Contact your institution's EHS emergency response team immediately.

  • Provide them with the chemical name and any available safety information. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). US Bio-Clean. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

  • Hazardous Waste. (2026, February 12). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Toxic aldehydes in cooking vegetable oils: Generation, toxicity and disposal methods. (2025, July 5). Food and Chemical Toxicology. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • 2-[1-(aminomethyl)cyclopentyl]propan-2-ol — Chemical Substance Information. NextSDS. [Link]

  • 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine. PubChem. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 2-Propanol, 1-amino-: Human health tier II assessment. (2013, September 12). Australian Government Department of Health. [Link]

  • Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. PubMed Central. [Link]

  • Pseudomonas 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase and Its Role in Beneficial Plant-Microbe Interactions. (2021, November 29). MDPI. [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [Link]

  • 2-Amino-2-hydroxymethyl-1,3-propanediol - Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

  • Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. (2021, May 5). Royal Society of Chemistry. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid induces resource reallocation in Pyropia yezoensis sporophytes. (2025, August 14). Frontiers in Marine Science. [Link]

Sources

Handling

Personal protective equipment for handling 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Comprehensive Safety and Operational Guide for Handling 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal Welcome. As a Senior Application Scientist, my goal is to bridge the gap between basic Safety Data Sheet (SDS) comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Welcome. As a Senior Application Scientist, my goal is to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. In drug development and advanced organic synthesis, handling highly functionalized reactive intermediates like 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS: 1872188-60-7) [1] requires more than just standard precautions—it requires an understanding of molecular causality.

This guide provides the procedural, step-by-step framework necessary to handle this compound safely, ensuring both the integrity of your research and the safety of your personnel.

Structural Causality & Risk Profile (The "Why")

To design an effective safety protocol, we must first analyze the molecule's architecture. 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal presents a unique handling challenge due to its dense functionalization:

  • Intramolecular Reactivity (Schiff Base Formation): This molecule contains both a primary amine and an aldehyde separated by a 4-carbon backbone. This exact spacing strongly favors spontaneous intramolecular cyclization to form a 5-membered cyclic imine (a 1-pyrroline derivative) or hemiaminal. This reaction can be highly exothermic if the compound is exposed to basic conditions or elevated temperatures that liberate the free amine [3].

  • Sensitization & Irritation: Aldehydes are electrophilic and act as potent protein cross-linkers, making them severe respiratory and dermal sensitizers. The primary amine adds local basicity, which can cause chemical burns or severe irritation upon prolonged skin contact.

  • Steric Strain: The cyclopropyl ring introduces significant ring strain. While not explosive, it increases the molecule's susceptibility to ring-opening side reactions under strongly acidic conditions, which can generate unexpected heat or byproducts.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal sensitization, chemical burns, and respiratory irritation, the following PPE is non-negotiable. We have summarized the quantitative safety standards and the scientific rationale behind each choice[2].

PPE CategorySpecificationQuantitative StandardCausality / Scientific Rationale
Hand Protection Double-layered NitrileThickness: 0.11 mm Breakthrough: > 240 minsAldehydes permeate thin latex rapidly. Nitrile resists aliphatic amines. Double-gloving provides a self-validating safety layer; if the outer glove is contaminated, it can be shed instantly.
Eye Protection ANSI Z87.1 Chemical GogglesGap clearance: 0 mm (Full Orbital Seal)Standard safety glasses lack seals. Given the severe corneal damage risk from amine/aldehyde vapor condensation, a full seal is mandatory.
Body Protection Flame-Resistant (FR) Lab CoatArc Rating: 8 cal/cm 2 Prevents dermal exposure to micro-dust. Mandatory if handling the compound alongside volatile, flammable organic solvents.
Respiratory Class II Fume HoodFace Velocity: 80–120 fpmThe primary engineering control. Prevents inhalation of sensitizing aldehyde vapors and safely vents any exothermic off-gassing.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the current step's validation check is successful.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and set the sash to the correct operating height (typically 18 inches).

  • Validation: Check the digital airflow monitor. Ensure face velocity is strictly between 80 and 120 fpm. Do not open the chemical vial if the monitor is outside this range or if the alarm is sounding.

Step 2: Atmosphere Control

  • Action: Because amino-aldehydes are prone to oxidative degradation and moisture-induced polymerization, purge your reaction vessel with an inert gas (Argon).

  • Validation: Observe the mineral oil bubbler on your Schlenk line or manifold. A steady rate of 1-2 bubbles per second confirms positive Argon pressure. Argon is heavier than air and provides a superior protective "blanket" over the compound.

Step 3: Transfer and Weighing

  • Action: Use a static-free, grounded spatula to transfer the compound. Weigh the material directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Validation: Post-transfer, visually inspect your outer gloves. If any residue is visible, immediately remove the outer gloves, dispose of them in a solid hazardous waste bin, and don a new outer pair before touching any other equipment.

Step 4: Solubilization & Temperature Control

  • Action: Dissolve the compound in your chosen solvent slowly while submerged in an ice-water bath (0°C).

  • Validation: Monitor the internal temperature. If the temperature spikes by more than 5°C during dissolution, pause the addition. Rapid dissolution can trigger the exothermic intramolecular cyclization mentioned in Section 1.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over cleanup. Never use paper towels to clean up an amino-aldehyde spill , as the high surface area combined with reactive functional groups can trap heat and potentially ignite.

  • Minor Spill (Inside Hood):

    • Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

    • Using a plastic scoop, sweep the absorbent into a compatible, sealable hazardous waste container.

    • Wash the fume hood surface with a 5% mild acetic acid solution to neutralize residual amines, followed by standard soap and water.

  • Disposal Routing:

    • Collect all contaminated consumables (gloves, weigh boats, pipettes) in a dedicated solid hazardous waste bin.

    • Liquid waste containing this compound must be routed to a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy (depending on your solvent). Do not mix with strong acids or oxidizing waste streams.

Operational Safety Workflow Diagram

Below is the logical progression for handling and emergency routing.

G Start Receive 2-[1-(Aminomethyl)cyclopropyl] -2-hydroxypropanal PPE Don Double Nitrile Gloves, Goggles, & FR Lab Coat Start->PPE Verify Verify Hood Airflow (80-120 fpm) Handle Weigh & Transfer Under Argon Blanket Verify->Handle PPE->Verify Spill Spill Detected? Handle->Spill SpillResp Apply Vermiculite (Do NOT use paper) Spill->SpillResp Yes Proceed Conduct Synthesis (Temperature Controlled) Spill->Proceed No Dispose Route to EH&S Hazardous Waste SpillResp->Dispose Quench Quench Reaction & Collect Liquid Waste Proceed->Quench Quench->Dispose

Step-by-step operational workflow and spill response routing for amino-aldehyde handling.

References

  • Title: On-Demand Dissociable Antibacterial Self-Healing Hydrogel (Schiff Base Reactivity) Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

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